Benzyloxy carbonyl-PEG3-NHS ester
描述
属性
IUPAC Name |
benzyl 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c23-18-6-7-19(24)22(18)31-21(26)9-11-28-13-15-29-14-12-27-10-8-20(25)30-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTJKBVGXWAMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124846 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-68-9 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyloxycarbonyl-PEG3-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG3-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in scientific research.
This molecule incorporates three key functional components:
-
A benzyloxycarbonyl (Cbz or Z) group , which serves as a protecting group for a carboxylic acid. This group can be selectively removed under specific conditions, allowing for subsequent chemical modifications.[2][3]
-
A triethylene glycol (PEG3) spacer , which enhances the solubility of the molecule and its conjugates in aqueous media. The PEG spacer also provides flexibility and optimal distance between conjugated molecules.[2]
-
An N-hydroxysuccinimide (NHS) ester , a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]
Chemical Properties
The fundamental chemical properties of Benzyloxycarbonyl-PEG3-NHS ester are summarized in the table below. While specific quantitative data for solubility and stability are not widely published, general characteristics of NHS esters provide valuable guidance.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₇NO₉ | [2] |
| Molecular Weight | 437.45 g/mol | [3] |
| CAS Number | 2100306-68-9 | [1][3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% or ≥98% | [3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [3] |
| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [3][5] |
Reactivity and Stability
The reactivity of Benzyloxycarbonyl-PEG3-NHS ester is primarily dictated by the NHS ester group. NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[6] This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[6]
Key considerations for reactivity and stability include:
-
pH: At pH values below 7, the reaction with amines is slow as the amine groups are protonated. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[6]
-
Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions should be prepared fresh in anhydrous organic solvents like DMSO or DMF and used immediately.[5]
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete for reaction with the NHS ester. Phosphate (B84403), bicarbonate, or borate (B1201080) buffers are recommended.[5]
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol describes a general method for labeling a protein with Benzyloxycarbonyl-PEG3-NHS ester.
Materials:
-
Protein of interest
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve Benzyloxycarbonyl-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the dissolved Benzyloxycarbonyl-PEG3-NHS ester to the protein solution.[7] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
-
Purify the Conjugate: Remove unreacted Benzyloxycarbonyl-PEG3-NHS ester and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Synthesis of a PROTAC Precursor
This protocol outlines the initial step in synthesizing a PROTAC, where a ligand for the protein of interest (POI) containing a primary amine is reacted with Benzyloxycarbonyl-PEG3-NHS ester.
Materials:
-
POI ligand with a primary amine
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve the POI ligand in anhydrous DMF.
-
Addition of Reagents: Add Benzyloxycarbonyl-PEG3-NHS ester (1.0-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the POI ligand-PEG3-Cbz conjugate.
-
Applications in PROTAC Development
Benzyloxycarbonyl-PEG3-NHS ester is a valuable tool in the development of PROTACs.[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The Benzyloxycarbonyl-PEG3-NHS ester serves as a versatile linker to connect the POI ligand and the E3 ligase ligand. The typical workflow is as follows:
-
The NHS ester end of the molecule is reacted with a primary amine on either the POI ligand or the E3 ligase ligand.
-
The Cbz protecting group is then removed (e.g., by hydrogenolysis) to reveal a carboxylic acid.
-
This carboxylic acid is then activated and reacted with an amine on the other ligand to complete the synthesis of the PROTAC molecule.
Visualizing the PROTAC Synthesis Workflow
The following diagrams illustrate the key steps in utilizing Benzyloxycarbonyl-PEG3-NHS ester for PROTAC synthesis.
Caption: PROTAC Synthesis Workflow
Signaling Pathway: PROTAC Mechanism of Action
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: PROTAC Mechanism of Action
Conclusion
Benzyloxycarbonyl-PEG3-NHS ester is a highly versatile and valuable reagent for researchers in chemistry, biology, and pharmacology. Its unique combination of a reactive NHS ester, a solubilizing PEG spacer, and a cleavable Cbz protecting group makes it an ideal building block for the synthesis of complex biomolecules, most notably PROTACs. By understanding its chemical properties and employing optimized reaction protocols, scientists can effectively leverage this tool to advance their research in targeted protein degradation and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG3-NHS ester, CAS 2100306-68-9 | AxisPharm [axispharm.com]
- 3. This compound, 2100306-68-9 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Heterobifunctional PEG3-NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and application of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers featuring a terminal N-hydroxysuccinimide (NHS) ester. While the specific term "Z-PEG3-NHS ester" is not commonly found in literature and may refer to a specialized construct, this guide will focus on the widely used class of heterobifunctional PEG3-NHS esters, with a primary focus on Azido-PEG3-NHS ester as a representative molecule. The principles and protocols discussed are broadly applicable to other linkers in this class.
Core Structure and Function
Heterobifunctional PEG3-NHS esters are crosslinking reagents that possess two different reactive functional groups at either end of a three-unit polyethylene glycol spacer. This structure allows for the sequential conjugation of two different molecules.
Key Structural Components:
-
N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group. It readily reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[][2] This reaction is highly efficient in aqueous solutions at a slightly basic pH (7.2-8.5).[][2]
-
Polyethylene Glycol (PEG) Linker: The three-unit PEG spacer is a hydrophilic and flexible chain. The inclusion of a PEG linker in bioconjugates can increase the solubility and stability of the resulting molecule.[3][4] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Second Functional Group: This group provides the second point of reactivity. A common and versatile example is the azide (B81097) group (-N3) , as seen in Azido-PEG3-NHS ester. The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[5] Specifically, the azide group can react with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[5] Another common functional group is a carboxylic acid , as in Acid-PEG3-NHS ester, which can be reacted with primary amines using activators like EDC or DCC.[3][6]
The "Z" in the user's query likely refers to the benzyloxycarbonyl (Cbz or Z) group .[7][8] This is a well-established protecting group for amines in organic synthesis.[7][9] While a direct "Z-PEG3-NHS ester" is not a standard commercially available linker, a molecule could theoretically be synthesized with a Z-protected amine at one end of the PEG chain. The Z-group would then need to be removed to reveal the amine for subsequent conjugation.
Chemical Structure of Azido-PEG3-NHS Ester
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 4. nhsjs.com [nhsjs.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. confluore.com.cn [confluore.com.cn]
- 8. interchim.fr [interchim.fr]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG3 Linker in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the strategic selection of a chemical linker is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, celebrated for their capacity to enhance the physicochemical and pharmacological properties of biomolecules.[1] This in-depth technical guide focuses on the core purpose and utility of the short-chain PEG3 linker in bioconjugation. Comprising three ethylene (B1197577) glycol units, the PEG3 linker offers a unique balance of hydrophilicity, defined length, and flexibility, making it a strategic choice in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.[2][3] This guide will provide a comprehensive overview of the PEG3 linker's properties, applications, and the methodologies for its implementation, empowering researchers to leverage its full potential in the development of next-generation bioconjugates.
The Core Purpose of the PEG3 Linker in Bioconjugation
The primary function of a PEG linker in bioconjugation is to serve as a flexible, hydrophilic spacer connecting a biomolecule, such as an antibody or peptide, to a payload, which could be a small molecule drug, a fluorescent dye, or another biomolecule.[4][5] The PEG3 linker, as a discrete and short-chain PEG, fulfills this role with several distinct advantages:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 linker can significantly improve the aqueous solubility of the entire bioconjugate, mitigating aggregation issues and enabling higher drug-to-antibody ratios (DARs) without compromising stability.[5][6]
-
Improved Pharmacokinetics: The hydrophilic PEG moiety creates a hydration shell around the payload. This can shield the bioconjugate from premature clearance by the reticuloendothelial system, thereby extending its circulation half-life.[7][8]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload complex, reducing the risk of an undesirable immune response.[4][5]
-
Defined Spacer Length: The discrete length of the PEG3 linker provides precise spatial control between the conjugated molecules. This is crucial for optimizing the binding affinity of the targeting moiety and ensuring the payload can effectively reach its site of action.[4]
-
Flexibility for Ternary Complex Formation: In the context of PROTACs, the flexibility of the PEG3 linker is advantageous for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for efficient protein degradation.[9]
Data Presentation: The Impact of Short-Chain PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of short-chain PEG linkers, including those with lengths comparable to PEG3, on the properties of bioconjugates.
| Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance. This data, synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8, demonstrates that even short PEG linkers can reduce the clearance rate of ADCs. |
| Linker | IC50 (nM) | Target Receptor |
| PEG2 | 3.2 ± 0.2 | GRPR |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
| Table 2: Effect of Short PEG Linker Length on Receptor Binding Affinity. Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter PEG linkers resulted in a lower IC50 value, indicating a higher binding affinity. |
Experimental Protocols
Detailed methodologies for key experiments involving PEG3 linkers are provided below. These protocols are intended to serve as a guide and may require optimization for specific applications.
Protocol 1: Site-Specific Conjugation of a PEG3-Maleimide Linker to an Antibody
This protocol outlines the conjugation of a PEG3-maleimide linker to free thiol groups on an antibody, which are typically generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PEG3-Maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Reaction Buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in Reaction Buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Dissolve the PEG3-maleimide linker in DMF or DMSO to prepare a stock solution.
-
Add the PEG3-maleimide stock solution to the reduced antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is generally recommended.[10]
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[10]
-
-
Purification:
-
Purify the resulting antibody-PEG3 conjugate using a size-exclusion chromatography (SEC) column to remove unconjugated linker and any aggregates.
-
Protocol 2: Characterization of PEG3-Conjugated Antibodies
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug-linker molecules, as each addition increases the hydrophobicity of the antibody.
Materials:
-
Purified ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).
-
Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species will be resolved.
-
Calculate the average DAR by integrating the peak areas of the different species.
B. Intact Mass Analysis by Mass Spectrometry (MS)
Intact mass analysis provides the molecular weight of the entire conjugated protein, allowing for the confirmation of successful conjugation and determination of the DAR.
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., ESI-QTOF)
-
Appropriate solvents for LC
Procedure:
-
Desalt the ADC sample using a suitable method.
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw data to obtain the zero-charge mass of the different ADC species.
-
The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linker moieties, allowing for the determination of the DAR.
Mandatory Visualizations
Conclusion
The PEG3 linker represents a versatile and powerful tool in the bioconjugation scientist's arsenal. Its discrete length, hydrophilicity, and flexibility provide a means to finely tune the properties of bioconjugates, leading to improved solubility, stability, and pharmacokinetic profiles. While the optimal linker choice is ultimately dependent on the specific antibody, payload, and target, the principles and methodologies outlined in this guide provide a solid foundation for the rational design and development of next-generation biotherapeutics incorporating the PEG3 linker. As the field of bioconjugation continues to evolve, the strategic application of well-defined linkers like PEG3 will undoubtedly play a central role in the creation of safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. purepeg.com [purepeg.com]
- 7. mdpi.com [mdpi.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
The Strategic Role of the Benzyl Protecting Group in Z-PEG3-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Z-PEG3-NHS ester, a heterobifunctional crosslinker, with a specific focus on the critical role of its benzyloxycarbonyl (Z or Cbz) protecting group. This document delves into the chemical properties, synthesis, and applications of Z-PEG3-NHS ester, offering detailed experimental protocols and quantitative data to support its use in advanced bioconjugation, drug delivery, and proteomics.
Introduction to Z-PEG3-NHS Ester: A Multifunctional Tool
Z-PEG3-NHS ester is a chemical linker designed for the precise and controlled modification of biomolecules. It is composed of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[1]
-
Triethylene Glycol (PEG3) Spacer: The short polyethylene (B3416737) glycol chain enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2][3] It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules.[4]
-
Benzyloxycarbonyl (Z or Cbz) Group: This is a well-established amine-protecting group that is stable under a variety of conditions, yet can be selectively removed when desired.[5] Its presence is central to the strategic application of this linker in multi-step conjugation processes.
The strategic combination of these three components makes Z-PEG3-NHS ester a valuable reagent for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][6][7]
The Pivotal Role of the Benzyl Protecting Group (Z-Group)
The benzyloxycarbonyl (Z) group serves as a temporary protecting group for a primary amine. In the context of Z-PEG3-NHS ester, this protected amine provides a latent reactive site that can be unmasked in a later synthetic step. This feature is the cornerstone of its utility in orthogonal chemical strategies.
Orthogonal Protection and Deprotection:
In complex chemical syntheses, particularly in peptide synthesis and bioconjugation, it is often necessary to modify different parts of a molecule in a specific sequence. An orthogonal protection strategy employs protecting groups that can be removed under distinct conditions without affecting other protecting groups present in the molecule.[5][8][9]
The Z-group is stable under the acidic and basic conditions often used to remove other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively.[5] This stability allows for selective deprotection and subsequent modification of other parts of a molecule while the Z-protected amine remains intact.
The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[5] This mild deprotection method is compatible with many sensitive functional groups found in biomolecules.
The strategic utility of the Z-group in a multi-step conjugation is illustrated in the following workflow:
Figure 1: Strategic workflow illustrating the role of the Z-group in a sequential bioconjugation.
Synthesis of Z-PEG3-NHS Ester
The synthesis of Z-PEG3-NHS ester is typically achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below:
-
Protection of the amine: The synthesis often begins with a PEG linker that has an amino group at one end and a hydroxyl group at the other. The amino group is first protected with the benzyloxycarbonyl (Z) group.
-
Modification of the terminal hydroxyl group: The terminal hydroxyl group is then converted to a carboxylic acid.
-
Activation of the carboxylic acid: Finally, the carboxylic acid is activated by converting it to an N-hydroxysuccinimide ester.
A more detailed representation of the synthesis of the key precursor, Cbz-NH-PEG3-COOH, is as follows:
Figure 2: Synthetic pathway for Z-PEG3-NHS ester.
Experimental Protocols
General Protocol for Conjugation of Z-PEG3-NHS Ester to a Protein
This protocol provides a general guideline for the conjugation of Z-PEG3-NHS ester to a protein, such as an antibody. Optimization may be required for specific proteins and applications.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Z-PEG3-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)[10]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[11]
-
Z-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Z-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Z-PEG3-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted Z-PEG3-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and LC-MS to determine the degree of labeling and confirm the identity of the product.[13][14]
Protocol for Z-Group Deprotection
Materials:
-
Z-protected conjugate
-
Methanol (B129727) or ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Celite
Procedure:
-
Dissolution: Dissolve the Z-protected conjugate in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the conjugate) under an inert atmosphere.
-
Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or place it in a hydrogenation apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-16 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected conjugate.
Quantitative Data Presentation
The efficiency of conjugation and deprotection reactions is critical for the successful application of Z-PEG3-NHS ester. The following tables summarize typical reaction parameters and expected outcomes.
Table 1: Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of reaction but also the rate of NHS ester hydrolysis.[15] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio depends on the protein and the desired degree of labeling. |
| Reaction Time | 1 - 4 hours at RT; 4 - 12 hours at 4°C | Longer reaction times may be necessary for less reactive proteins. |
| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation. |
| Quenching Agent | Tris or Glycine (50-100 mM) | Quenches unreacted NHS ester. |
Table 2: Deprotection Conditions for Z-Group
| Parameter | Recommended Conditions | Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Other catalysts like Pearlman's catalyst can also be used. |
| Catalyst Loading | 10 - 20 mol% | Higher loading may be required for difficult substrates. |
| Solvent | Methanol, Ethanol, THF | The choice of solvent depends on the solubility of the conjugate. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Transfer hydrogenation reagents can also be used. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by LC-MS or TLC. |
| Temperature | Room Temperature |
Signaling Pathways and Logical Relationships
The application of Z-PEG3-NHS ester is particularly relevant in the construction of antibody-drug conjugates (ADCs). The following diagram illustrates the general mechanism of action of an ADC.
Figure 3: General mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
Z-PEG3-NHS ester is a powerful and versatile tool for researchers in drug development and bioconjugation. The strategic inclusion of the benzyloxycarbonyl protecting group enables sophisticated, multi-step synthetic strategies that are essential for the construction of complex biomolecular architectures. By providing orthogonal reactivity, the Z-group allows for the precise and controlled assembly of conjugates, such as ADCs, where specific placement of different molecular entities is critical for therapeutic efficacy. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of Z-PEG3-NHS ester in a variety of research and development applications.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What Are PEG Linkers and Their Applications? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. furthlab.xyz [furthlab.xyz]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. rsc.org [rsc.org]
- 14. enovatia.com [enovatia.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
The Nuances of Reactivity: An In-depth Technical Guide to N-hydroxysuccinimide Ester Chemistry with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, oligonucleotides, and other biomolecules. Their reactivity and selectivity for primary amines have made them indispensable tools in the development of antibody-drug conjugates (ADCs), diagnostic assays, and a wide array of labeled biological reagents. This technical guide delves into the core principles governing the reactivity of NHS esters with primary amines, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable and irreversible amide bond.[1][2]
The efficiency of this conjugation is critically dependent on the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis, where the NHS ester reacts with water.[2][3] The balance between these two reactions is heavily influenced by the reaction conditions, most notably pH.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter in NHS ester chemistry. It directly dictates the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[2][4]
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[2][4]
-
Optimal pH (7.2-8.5): This range represents a crucial compromise. It is sufficiently basic to ensure a significant concentration of deprotonated, nucleophilic primary amines (-NH₂) to drive the reaction forward, while not being so alkaline as to excessively accelerate the competing hydrolysis of the NHS ester.[2][5] The optimal pH for many NHS ester labeling reactions is frequently cited as 8.3-8.5.[2][4]
-
High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis rises dramatically, which can significantly diminish the yield of the desired conjugate.[2][4]
Quantitative Data on NHS Ester Reactivity and Stability
| Parameter | Condition | Observation | Reference |
| Optimal pH for Aminolysis | Reaction Buffer | 8.3 - 8.5 | [4] |
| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | [5] |
| Half-life of NHS Ester Hydrolysis | pH 8.6, 4°C | 10 minutes | [5] |
| Porphyrin P3-NHS Hydrolysis t₁/₂ (RT) | pH 8.0 | 210 minutes | [6] |
| pH 8.5 | 180 minutes | [6] | |
| pH 9.0 | 125 minutes | [6] | |
| Porphyrin P4-NHS Hydrolysis t₁/₂ (RT) | pH 8.0 | 190 minutes | [6] |
| pH 8.5 | 130 minutes | [6] | |
| pH 9.0 | 110 minutes | [6] |
| Amine Source | Relative Reactivity with NHS Ester | Stability of Resulting Bond | Reference |
| Primary Aliphatic Amine (e.g., Lysine ε-amino group, N-terminus) | High | Very Stable (Amide bond) | [1] |
| Primary Aromatic Amine (e.g., Aniline derivatives) | Moderate | Stable (Amide bond) | [7] |
| Secondary Amine | Low | Stable (Amide bond) | [7] |
| Hydroxyl Group (e.g., Serine, Threonine) | Very Low | Unstable (Ester bond) - susceptible to hydrolysis | [1] |
| Sulfhydryl Group (e.g., Cysteine) | Very Low | Unstable (Thioester bond) - susceptible to hydrolysis and aminolysis | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving NHS ester chemistry.
General Protocol for Labeling Proteins with NHS Esters
This protocol is a general guideline for labeling antibodies or other proteins with fluorescent dyes or other molecules functionalized with an NHS ester.
1. Preparation of Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[4][8] Recommended buffers include 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0.[4][9]
-
Ensure the protein solution is free of primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[5]
2. Preparation of NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester in an anhydrous, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[4][9]
-
Note: DMF can degrade to dimethylamine, which will react with the NHS ester. Use high-quality, fresh DMF.[4]
3. Labeling Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point for optimization.[4][8]
-
The formula for calculating the weight of NHS ester is: NHS_ester_weight [mg] = Molar_Excess × protein_weight [mg] × NHS_ester_molar_weight [Da] / protein_molar_weight [Da][4]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.[9]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[5][9]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] Incubate for 30 minutes.
5. Purification of the Conjugate:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis.[8][9]
Protocol for Labeling Amine-Modified Oligonucleotides
1. Preparation of Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer, pH 8.3-9.0, to a concentration of approximately 0.2 µmole in 500 µL.[1]
2. Preparation of NHS Ester Stock Solution:
-
Dissolve a 5-10 fold molar excess of the NHS ester in a small volume (e.g., 25 µL) of anhydrous DMSO or DMF.[1]
3. Labeling Reaction:
-
Add the NHS ester solution to the oligonucleotide solution.[1]
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[10]
4. Purification of the Labeled Oligonucleotide:
-
Purify the conjugate using methods such as ethanol (B145695) precipitation, gel filtration, or HPLC.[10]
Mandatory Visualizations
Reaction Mechanism of NHS Ester with a Primary Amine
Caption: Nucleophilic acyl substitution mechanism of an NHS ester with a primary amine.
General Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins using NHS ester chemistry.
Competing Reactions in NHS Ester Chemistry
Caption: The competition between aminolysis and hydrolysis in NHS ester reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. interchim.fr [interchim.fr]
The Strategic Application of Benzyloxycarbonyl-PEG3-NHS Ester in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation. The design of these heterobifunctional molecules, which link a target protein ligand to an E3 ligase ligand, is critically dependent on the chemical linker. This in-depth technical guide focuses on the application of Benzyloxycarbonyl-PEG3-NHS ester as a versatile linker in PROTAC synthesis. We will explore its chemical properties, its role in modulating the physicochemical characteristics of the resulting PROTAC, and provide detailed experimental protocols for its use. Furthermore, this guide will present a framework for the quantitative evaluation of PROTACs synthesized with this linker and visualize the key chemical transformations and biological pathways.
Introduction to PROTAC Technology and the Central Role of Linkers
PROTACs are innovative heterobifunctional molecules that orchestrate the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.[3]
The linker component of a PROTAC is not merely a spacer but a critical determinant of its biological activity. The linker's length, rigidity, and chemical composition influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[6]
Benzyloxycarbonyl-PEG3-NHS Ester: A Versatile Linker for PROTAC Synthesis
Benzyloxycarbonyl-PEG3-NHS ester is a bifunctional linker that incorporates three key chemical motifs:
-
A PEG3 Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments.[6]
-
An NHS Ester: The N-hydroxysuccinimide ester is a reactive group that readily forms stable amide bonds with primary amines, a common functional group in protein ligands.[7]
-
A Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group protects an amine functionality, allowing for sequential and controlled conjugation steps during PROTAC synthesis.[8]
The combination of these features makes Benzyloxycarbonyl-PEG3-NHS ester a valuable tool for the modular and efficient assembly of PROTACs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1310327-18-4 | [8] |
| Molecular Formula | C17H25NO7 | [8] |
| Molecular Weight | 355.383 g/mol | [8] |
| Purity | ≥95% | [8] |
| Recommended Storage | Store at -5°C, keep in dry and avoid sunlight. | [8] |
Table 1: Physicochemical Properties of Cbz-N-amido-PEG3-acid
PROTAC Synthesis Utilizing Benzyloxycarbonyl-PEG3-NHS Ester
The synthesis of a PROTAC using Benzyloxycarbonyl-PEG3-NHS ester typically involves a multi-step process. The following is a representative experimental workflow.
Caption: A typical workflow for the synthesis of a PROTAC using Cbz-PEG3-NHS ester.
Experimental Protocols
Step 1: Conjugation of Benzyloxycarbonyl-PEG3-NHS Ester to an Amine-Containing POI Ligand
This protocol describes the reaction of the NHS ester with a primary amine on the POI ligand to form a stable amide bond.[7][9]
-
Reagent Preparation:
-
Dissolve the amine-containing POI ligand in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Dissolve Benzyloxycarbonyl-PEG3-NHS ester in the same solvent.
-
-
Reaction Setup:
-
To the solution of the POI ligand, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Benzyloxycarbonyl-PEG3-NHS ester.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to maintain a slightly basic pH (around 8.0-9.0), which is optimal for the NHS ester reaction.[9]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with a mild aqueous acid and brine.
-
The organic layer is then dried and concentrated.
-
The crude product is purified by flash chromatography to yield the Cbz-protected POI-linker conjugate.
-
Step 2: Cbz Deprotection
This step involves the removal of the Cbz protecting group to expose a primary amine for subsequent conjugation.[10]
-
Reaction Setup:
-
Dissolve the Cbz-protected POI-linker conjugate in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
-
Reaction Conditions:
-
The reaction vessel is purged with hydrogen gas (H2) and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected POI-linker conjugate, which is often used in the next step without further purification.
-
Step 3: Conjugation to an E3 Ligase Ligand
The final step involves the formation of an amide bond between the deprotected POI-linker conjugate and a carboxylic acid-functionalized E3 ligase ligand.[8]
-
Reagent Preparation:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) and the deprotected POI-linker conjugate in an anhydrous solvent like DMF.
-
-
Reaction Setup:
-
Add an amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
-
Work-up and Purification:
-
The final PROTAC is purified from the reaction mixture using preparative HPLC.
-
The identity and purity of the final product are confirmed by analytical techniques such as LC-MS and NMR.
-
Quantitative Evaluation of PROTAC Efficacy
The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[5]
While no specific degradation data for a PROTAC synthesized with Benzyloxycarbonyl-PEG3-NHS ester is available in the reviewed literature, Table 2 provides a template for how such data would be presented.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC-1 | Target X | Cell Line Y | Data | Data | N/A |
| Hypothetical PROTAC-2 | Target X | Cell Line Z | Data | Data | N/A |
Table 2: Template for Quantitative Degradation Data of a PROTAC
Biological Signaling and Mechanism of Action
The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system to degrade a target protein. The signaling pathway is initiated by the formation of the ternary complex.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Conclusion
Benzyloxycarbonyl-PEG3-NHS ester is a valuable and versatile linker for the synthesis of PROTACs. Its trifunctional nature allows for a modular and controlled assembly of these complex molecules. The incorporated PEG spacer can favorably modulate the physicochemical properties of the final PROTAC, potentially leading to improved solubility and bioavailability. While specific quantitative data for PROTACs utilizing this exact linker is not yet widely published, the established chemical principles and synthetic protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders. The continued exploration of linkers with diverse properties, such as Benzyloxycarbonyl-PEG3-NHS ester, will undoubtedly contribute to the advancement of PROTAC technology and its therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 1310327-18-4, CBZ-NH-PEG3-COOH - Biopharma PEG [biochempeg.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. tandfonline.com [tandfonline.com]
A Technical Guide to Z-PEG3-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Z-PEG3-NHS esters, versatile bifunctional linkers used in bioconjugation, drug delivery, and proteomics. As "Z" is a variable component, this guide focuses on two common and illustrative examples: Azido-PEG3-NHS ester and Acid-PEG3-NHS ester . These compounds serve as powerful tools for covalently attaching molecules to proteins, oligonucleotides, and other amine-containing biomolecules.
Core Properties and Supplier Information
The selection of a suitable PEG linker is critical for the successful development of bioconjugates. The following table summarizes the key quantitative data for Azido-PEG3-NHS ester and Acid-PEG3-NHS ester, along with a list of representative suppliers and their catalog numbers.
| Property | Azido-PEG3-NHS ester | Acid-PEG3-NHS ester |
| Molecular Formula | C13H20N4O7[1][2] | C14H21NO9[3][4] |
| Molecular Weight | 344.32 g/mol [1][2] | 347.32 g/mol [3][5] |
| CAS Number | 1245718-89-1[1][2] | 1835759-79-9[3][5] |
| Purity | Typically ≥95% or ≥98%[1][6] | Typically >95% or ≥98%[3][5] |
| Storage Conditions | -20°C[7][8] | -20°C or 0-4°C for short term[3][4][8] |
| Solubility | Soluble in DMSO, DMF, DCM[4] | Soluble in DMSO, DMF, DCM[4] |
| Representative Suppliers & Catalog Numbers | ||
| BroadPharm | BP-21605 | BP-22972[4] |
| ChemScene | CS-0105091 | CS-0114342[5] |
| MedKoo Biosciences | 572926[3] | |
| MedchemExpress | HY-140764[9] | |
| AxisPharm | AP10258[1] | |
| Creative Biolabs | ADC-L-099 | ADC-L-689[10] |
| Fisher Scientific | NC1171837[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of Z-PEG3-NHS esters to proteins and oligonucleotides. These are general procedures and may require optimization for specific applications.
Protein Labeling with Azido-PEG3-NHS Ester
This protocol describes the covalent attachment of Azido-PEG3-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.
Materials:
-
Protein solution (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEG3-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-NHS ester in anhydrous DMSO or DMF.[8][11] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]
-
Conjugation Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester stock solution.[8][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[12]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-8 hours with gentle agitation.[8][11][]
-
-
Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG3-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][11]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated azide (B81097) (if a fluorescent tag is subsequently added via click chemistry).
Oligonucleotide Conjugation with Acid-PEG3-NHS Ester
This protocol details the conjugation of Acid-PEG3-NHS ester to an amine-modified oligonucleotide.
Materials:
-
5'- or 3'-amino-modified oligonucleotide
-
Acid-PEG3-NHS ester
-
Anhydrous DMSO
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.5)[14]
-
Purification system (e.g., HPLC or gel filtration)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Just before use, dissolve the Acid-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved Acid-PEG3-NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.[14]
-
-
Purification: Purify the conjugated oligonucleotide from excess reagent and unconjugated oligonucleotide using reverse-phase HPLC, ion-exchange HPLC, or gel filtration.
-
Analysis: Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry and analytical HPLC.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antibody-drug conjugate (ADC) development and a simplified representation of how these linkers can be used to study the Hedgehog signaling pathway.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using Azido-PEG3-NHS ester.
Caption: A conceptual diagram illustrating how an Acid-PEG3-NHS ester could be used to create a targeted Hedgehog (Hh) pathway inhibitor for cancer research.[16]
References
- 1. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]
- 2. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Broadpharm Azido-PEG3-NHS ester | 1245718-89-1 | MFCD23726613 | 500 mg, | Fisher Scientific [fishersci.com]
- 7. PC Azido-PEG3-NHS carbonate ester, 1802907-96-5 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acid-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mdpi.com [mdpi.com]
Benzyloxycarbonyl-PEG3-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyloxycarbonyl-PEG3-NHS ester (Cbz-PEG3-NHS ester), a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, detailed experimental protocols for its use, and visual representations of the underlying chemical processes.
Core Properties and Specifications
Benzyloxycarbonyl-PEG3-NHS ester is a polyethylene (B3416737) glycol (PEG) linker containing a benzyloxycarbonyl (Cbz or Z) protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions, while the NHS ester is highly reactive towards primary amines. The PEG3 spacer arm enhances water solubility and provides spatial separation between conjugated molecules.
A summary of the key quantitative data for Benzyloxycarbonyl-PEG3-NHS ester is presented in the table below.
| Property | Value | References |
| Molecular Formula | C21H27NO9 | |
| Molecular Weight | 437.44 g/mol | |
| CAS Number | 2100306-68-9 | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, CH2Cl2 | [1] |
| Storage | -20°C, desiccated | [1] |
Applications in Research and Drug Development
The primary application of Benzyloxycarbonyl-PEG3-NHS ester lies in its ability to covalently link molecules. The NHS ester reacts with primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds.[1] This reactivity makes it a valuable tool for:
-
PEGylation: The addition of the PEG linker can increase the solubility and stability of biomolecules.
-
Bioconjugation: It is used to create antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutic and diagnostic agents.
-
PROTAC Synthesis: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.
-
Surface Modification: Immobilization of proteins or other molecules onto surfaces for various bioassays and applications.
The Cbz-protected amine offers the potential for sequential conjugations. After the initial reaction via the NHS ester, the Cbz group can be removed through hydrogenolysis to expose a primary amine for a subsequent conjugation step.[1]
Experimental Protocols
The following protocols are generalized procedures for the use of Benzyloxycarbonyl-PEG3-NHS ester in the labeling of proteins. The specific reaction conditions, such as molar ratios and incubation times, may need to be optimized for a particular application.
Materials Required:
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Protein or other amine-containing molecule to be labeled
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; glycine (B1666218) solution)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Protocol 1: General Protein Labeling
This protocol describes a general method for conjugating Cbz-PEG3-NHS ester to a protein.
-
Preparation of the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Preparation of the Cbz-PEG3-NHS Ester Stock Solution:
-
Allow the vial of Cbz-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the Cbz-PEG3-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction solution immediately after adding the NHS ester.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The incubation time may require optimization.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Cbz-PEG3-NHS ester and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Deprotection of the Cbz Group (Optional)
Following the initial conjugation, the Cbz protecting group can be removed to reveal a primary amine for further modification.
-
Hydrogenolysis:
-
The Cbz group is typically removed by catalytic hydrogenation.
-
The purified conjugate is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
A palladium catalyst (e.g., 10% Pd/C) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure) until the deprotection is complete, as monitored by an appropriate analytical method (e.g., TLC, LC-MS).
-
The catalyst is removed by filtration.
-
Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction involved in the use of Benzyloxycarbonyl-PEG3-NHS ester.
In the reaction diagram, "Protein-NH₂" represents a primary amine on a protein, and "Cbz-PEG3-NHS ester" is the crosslinker. The reaction results in the formation of a stable amide bond, linking the protein to the PEG spacer, with the release of N-hydroxysuccinimide (NHS) as a byproduct.
This guide provides a foundational understanding of Benzyloxycarbonyl-PEG3-NHS ester and its application in bioconjugation. For specific applications, further optimization of the described protocols is recommended to achieve the desired conjugation efficiency and product purity.
References
Navigating the Nuances of Benzyloxycarbonyl-PEG3-NHS Ester: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the storage and stability of Benzyloxycarbonyl-PEG3-NHS (Cbz-PEG3-NHS) ester, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document outlines the key factors influencing the integrity of Cbz-PEG3-NHS ester and offers detailed protocols for assessing its stability, ensuring the reliability and reproducibility of experimental outcomes.
Core Concepts: Understanding the Instability of NHS Esters
The utility of Benzyloxycarbonyl-PEG3-NHS ester is intrinsically linked to the reactivity of its N-hydroxysuccinimide (NHS) ester group, which allows for efficient covalent labeling of primary amines on biomolecules. However, this reactivity also renders the molecule susceptible to degradation, primarily through hydrolysis. The benzyloxycarbonyl (Cbz) protecting group, while generally stable under acidic and basic conditions, can be cleaved under specific circumstances, further impacting the molecule's functionality.
The primary degradation pathway for Cbz-PEG3-NHS ester is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. This process is significantly influenced by environmental factors, most notably moisture and pH.
Recommended Storage and Handling
To ensure the long-term viability of Benzyloxycarbonyl-PEG3-NHS ester, stringent storage and handling procedures are paramount. The following table summarizes the recommended conditions and key considerations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Minimizes the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, a key driver of NHS ester hydrolysis. |
| Form | Store as a solid (lyophilized powder). | The solid state is significantly more stable than solutions. |
| Light | Protect from light. | While not the primary degradation factor, prolonged exposure to light can potentially affect the molecule. |
| Handling | Allow the container to equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |
| Solutions | Prepare solutions immediately before use. Avoid preparing stock solutions for long-term storage. | The NHS ester moiety hydrolyzes readily in solution, especially in aqueous and protic solvents. |
| Solvents | Use anhydrous, amine-free solvents (e.g., DMSO, DMF) for reconstitution. | Minimizes hydrolysis and prevents reaction with amine-containing solvents. |
Stability Profile: The Impact of Environmental Factors
The stability of Benzyloxycarbonyl-PEG3-NHS ester is a critical consideration for its successful application. The following table provides a summary of its stability under various conditions, with a focus on the degradation of the NHS ester moiety.
| Condition | Stability | Key Degradation Pathway |
| Solid State (desiccated, -20°C) | High | Minimal degradation. |
| Aqueous Solution (pH 7) | Low (half-life of hours) | Hydrolysis of the NHS ester to the corresponding carboxylic acid.[1] |
| Aqueous Solution (pH > 8.5) | Very Low (half-life of minutes) | Rapid hydrolysis of the NHS ester.[1] |
| Organic Solvents (anhydrous DMSO, DMF) | Moderate | Slower hydrolysis compared to aqueous solutions, but still susceptible to trace moisture. |
| Acidic Conditions | Cbz group is generally stable. | The Cbz protecting group is resistant to cleavage under many acidic conditions. |
| Basic Conditions | Cbz group is generally stable. | The Cbz group is also resistant to many basic conditions. |
| Hydrogenolysis | Cbz group is labile. | The Cbz group is readily cleaved by catalytic hydrogenation. |
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of Benzyloxycarbonyl-PEG3-NHS ester, particularly after storage or when troubleshooting conjugation reactions, its stability can be assessed using the following experimental protocols.
Quantification of NHS Ester Hydrolysis via HPLC
This method allows for the quantitative determination of the remaining active NHS ester by separating and quantifying the parent compound and its hydrolyzed carboxylic acid byproduct.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Benzyloxycarbonyl-PEG3-NHS ester in anhydrous acetonitrile (B52724).
-
To initiate hydrolysis, dilute an aliquot of the stock solution into a buffered aqueous solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 7.0) to a final concentration of 0.1 g/L.[2]
-
Incubate the solution at a controlled temperature (e.g., 25°C).
-
At various time points, inject aliquots of the reaction mixture onto the HPLC system.
-
-
HPLC Conditions:
-
Column: A hydrophilic interaction chromatography (HILIC) column is recommended for separating the polar NHS from the less polar NHS ester.[2][3]
-
Mobile Phase: An isocratic mobile phase of 90% acetonitrile and 10% 10 mM aqueous ammonium acetate (pH 7.5) can be effective.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Detection: UV detection at 260 nm, where the released N-hydroxysuccinimide (NHS) has a strong absorbance.[1]
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the Benzyloxycarbonyl-PEG3-NHS ester and the corresponding increase in the peak area of the hydrolyzed product over time.
-
The percentage of active NHS ester remaining can be calculated at each time point.
-
Stability Assessment by Quantitative ¹H NMR (qNMR)
qNMR provides a powerful tool for assessing the purity and degradation of Benzyloxycarbonyl-PEG3-NHS ester by integrating the signals of specific protons in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the Benzyloxycarbonyl-PEG3-NHS ester sample.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) that does not have signals overlapping with the key analyte signals.
-
Add a known amount of an internal standard (a stable compound with a simple, well-resolved NMR signal in a clean region of the spectrum) to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of the Benzyloxycarbonyl-PEG3-NHS ester (e.g., protons on the succinimide (B58015) ring) and the internal standard.
-
The purity of the NHS ester can be calculated by comparing the integral of its protons to the integral of the known amount of the internal standard.
-
By analyzing samples over time, the rate of degradation can be determined.
-
Visualizing Degradation and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and a typical experimental workflow for stability assessment.
Conclusion
The stability of Benzyloxycarbonyl-PEG3-NHS ester is a critical parameter that dictates the success of bioconjugation and other molecular labeling experiments. By adhering to strict storage and handling protocols and understanding the factors that contribute to its degradation, researchers can ensure the integrity and reactivity of this versatile linker. The experimental protocols outlined in this guide provide robust methods for quantifying the stability of Benzyloxycarbonyl-PEG3-NHS ester, enabling scientists to confidently utilize this reagent in their research and development endeavors.
References
Methodological & Application
Protocol for Protein Labeling with Benzyloxycarbonyl-PEG3-NHS Ester: Application Notes for Researchers and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG3-NHS ester is a versatile reagent employed in bioconjugation, particularly for the modification of proteins and other biomolecules. This reagent features a terminal N-hydroxysuccinimide (NHS) ester, a short polyethylene (B3416737) glycol (PEG) spacer, and a benzyloxycarbonyl (Cbz or Z) protecting group. The NHS ester facilitates covalent linkage to primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, forming a stable amide bond.[1][2][3] The PEG3 linker enhances the water solubility of the modified molecule.[4] This application note provides a detailed protocol for the labeling of proteins with Benzyloxycarbonyl-PEG3-NHS ester, along with essential considerations for successful conjugation and subsequent purification. This methodology is particularly relevant for applications in drug development, such as the synthesis of PROTACs (Proteolysis Targeting Chimeras), where this molecule can serve as a PEG-based linker.[5][6][7]
Principle of Reaction
The labeling reaction is based on the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[8][9][10] At lower pH, the amine group is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[2][9]
Materials and Equipment
Reagents
-
Protein of interest
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[8][9]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 8.3-8.5).[8][9] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[11][12]
-
Quenching Reagent (optional): 1 M Tris-HCl (pH 8.0) or 1 M glycine (B1666218)
-
Purification Supplies:
Equipment
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Reaction tube rotator or shaker
-
Spectrophotometer (for protein concentration determination)
-
Chromatography system (for SEC)
-
Dialysis apparatus
Experimental Protocols
Preparation of Reagents
a. Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10] Higher protein concentrations generally lead to higher labeling efficiency.[1]
-
If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.[11][12]
b. Benzyloxycarbonyl-PEG3-NHS Ester Stock Solution:
-
Allow the vial of Benzyloxycarbonyl-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before use, dissolve the ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[14] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[11][12]
Labeling Reaction
The following workflow outlines the key steps in the protein labeling process.
Caption: Experimental workflow for protein labeling.
a. Calculation of Molar Excess:
-
Determine the molar ratio of Benzyloxycarbonyl-PEG3-NHS ester to protein required. A 10- to 20-fold molar excess of the NHS ester is a common starting point for achieving a good degree of labeling.[12][13] The optimal ratio may need to be determined empirically for each protein.
-
Use the following formula to calculate the amount of NHS ester needed:
mg of NHS ester = (moles of protein) x (molar excess) x (MW of NHS ester)
b. Reaction Incubation:
-
Slowly add the calculated volume of the Benzyloxycarbonyl-PEG3-NHS ester stock solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8][10] The longer incubation time at a lower temperature may be preferable for sensitive proteins.
c. Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
Purification of the Labeled Protein
Purification is a critical step to remove unreacted Benzyloxycarbonyl-PEG3-NHS ester, hydrolyzed ester, and N-hydroxysuccinimide, which can interfere with downstream applications.[2]
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. fluidic.com [fluidic.com]
- 4. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Z-PEG3-NHS Ester Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Z-PEG3-NHS ester to antibodies. N-Hydroxysuccinimide (NHS) esters are widely utilized for their efficient and specific reaction with primary amines, such as the lysine (B10760008) residues present on antibodies, to form stable amide bonds.[1][][3] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a three-unit PEG chain (PEG3), offers several advantages for the resulting antibody conjugate, including enhanced hydrophilicity, reduced aggregation, and improved pharmacokinetic properties.[4][5][][7]
These protocols are designed to be a comprehensive resource, offering step-by-step instructions from antibody preparation to the characterization of the final conjugate.
Reaction Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][][][9]
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction are influenced by several key parameters. The following tables summarize the critical quantitative data for consideration.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for reactivity of primary amines and stability of the NHS ester.[1][][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 minutes), while 4°C reactions are slower (2 hours to overnight) but can be beneficial for sensitive antibodies.[10][11][12] |
| Incubation Time | 30 minutes - 2 hours | Dependent on temperature and desired degree of labeling.[][11][12] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[][11][12][13] |
| Molar Ratio (Z-PEG3-NHS : Antibody) | 5:1 to 20:1 | The optimal ratio should be determined empirically to achieve the desired degree of labeling (DOL).[][11][13][14] |
| Organic Solvent Concentration | < 10% (v/v) | Z-PEG3-NHS ester is typically dissolved in an organic solvent like DMSO or DMF.[11][12][14] |
Table 2: Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | High resolution, provides a purified and buffer-exchanged sample. | Can be time-consuming, requires specialized equipment.[][9] |
| Dialysis | Separation based on a semi-permeable membrane. | Simple, can handle large volumes. | Slow, may result in sample dilution.[][9] |
| Spin Desalting Columns (e.g., Zeba™) | A form of gel filtration in a spin column format. | Fast, high recovery, convenient for small sample volumes. | Limited sample volume capacity per column.[10][15] |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
It is crucial to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) as they will compete with the antibody for reaction with the NHS ester.[10][16][17]
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spin desalting columns or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Equilibrate the spin desalting column or dialysis cassette with PBS according to the manufacturer's instructions.
-
Apply the antibody solution to the column or place it in the dialysis cassette.
-
If using a spin column, centrifuge according to the manufacturer's protocol to collect the buffer-exchanged antibody.[10]
-
If using dialysis, perform dialysis against a large volume of PBS for several hours at 4°C, with at least two buffer changes.[9]
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).[10]
Protocol 2: Z-PEG3-NHS Ester Stock Solution Preparation
The Z-PEG3-NHS ester is moisture-sensitive and should be handled accordingly.[17][18]
Materials:
-
Z-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Allow the vial of Z-PEG3-NHS ester to equilibrate to room temperature before opening to prevent condensation.[10][17]
-
Immediately before use, dissolve the Z-PEG3-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[][14][18] Do not store the reconstituted reagent.[14][17]
Protocol 3: Conjugation of Z-PEG3-NHS Ester to the Antibody
Materials:
-
Buffer-exchanged antibody in PBS (pH 7.2-7.4)
-
10 mM Z-PEG3-NHS ester stock solution
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4, or 1 M glycine)
Procedure:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding the reaction buffer.[][10]
-
Calculate the required volume of the 10 mM Z-PEG3-NHS ester stock solution to achieve the desired molar excess (e.g., 10:1 linker to antibody).
-
While gently vortexing, add the calculated volume of the Z-PEG3-NHS ester stock solution to the antibody solution.[18]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11][12]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes. This step terminates the reaction by consuming any unreacted NHS ester.[10][18]
Protocol 4: Purification of the Antibody Conjugate
This step is essential to remove unreacted Z-PEG3-NHS ester and reaction byproducts.[][9][16]
Materials:
-
Conjugation reaction mixture
-
Equilibrated spin desalting column, SEC column, or dialysis cassette
-
PBS, pH 7.2-7.4
Procedure (using a spin desalting column):
-
Equilibrate the spin desalting column with PBS according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Centrifuge the column to collect the purified antibody conjugate.[10][15]
Protocol 5: Characterization of the Antibody Conjugate
Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy: The DOL, or the average number of Z-PEG3 molecules conjugated to each antibody, can be estimated using UV-Vis spectroscopy if the attached molecule has a distinct absorbance. If the 'Z' group has a chromophore, its absorbance can be used. If not, this method is not directly applicable without a chromophoric tag. Assuming the 'Z' group has a known extinction coefficient:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength (Amax) of the 'Z' group.
-
Calculate the antibody concentration.
-
Calculate the concentration of the conjugated molecule.
-
The DOL is the molar ratio of the conjugated molecule to the antibody.
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the integrity of the antibody after conjugation.
-
Run samples of the unconjugated antibody and the purified conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Stain the gel (e.g., with Coomassie Brilliant Blue).
-
Compare the banding patterns. A successful conjugation should show an increase in the molecular weight of the antibody heavy and/or light chains.
Visualizations
Experimental Workflow for Antibody Conjugation
Caption: Workflow of Z-PEG3-NHS ester conjugation to an antibody.
Logical Relationship of Conjugation Reaction Components
Caption: Key components and products of the NHS ester conjugation reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes: Optimizing Reaction Conditions for Benzyloxycarbonyl-PEG3-NHS Ester
Introduction
Benzyloxycarbonyl-PEG3-NHS ester is a versatile, amine-reactive chemical modification reagent commonly employed in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This reagent features an N-hydroxysuccinimide (NHS) ester functional group that reacts specifically and efficiently with primary aliphatic amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable and irreversible amide bond.[][4][5] The molecule also incorporates a short polyethylene (B3416737) glycol (PEG3) spacer to enhance the water solubility of the resulting conjugate.[2] The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group that can be removed under specific conditions, such as hydrogenolysis, allowing for further chemical modifications.[2]
The success of the conjugation reaction is critically dependent on carefully controlled reaction conditions, primarily the pH and the choice of buffer.[6] These parameters directly influence the balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester.[7]
The Critical Role of pH
The pH of the reaction medium is the most crucial factor governing the efficiency of the conjugation. It directly impacts two competing reactions:
-
Amine Reactivity : The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[][6] At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺). As the pH increases into the alkaline range, the amine becomes deprotonated, significantly increasing the rate of the desired conjugation reaction.[6][8][9]
-
NHS Ester Hydrolysis : The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive.[7] The rate of this hydrolysis reaction increases significantly with rising pH.[7][10] This competing reaction reduces the amount of active reagent available to react with the target molecule, thereby lowering the overall yield of the conjugate.[9]
Therefore, the optimal pH for the reaction is a compromise that maximizes the rate of aminolysis while minimizing the rate of hydrolysis. For most NHS ester conjugations, this optimal range is between pH 7.2 and 9.0 .[4][10] Many protocols recommend a more specific range of pH 8.3 to 8.5 as an ideal starting point.[8][9][11][12]
Choosing an Appropriate Buffer
The selection of a suitable buffer system is equally critical for a successful conjugation. The primary requirement is that the buffer must be free of primary amines .[12] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency and the formation of unwanted side products.[6][10]
Recommended Buffers:
-
Sodium Bicarbonate or Carbonate Buffer (0.1 M) at pH 8.3-8.5[8][9][13]
-
Borate Buffer (50 mM) at pH 8.5[12]
It is crucial to ensure that the biomolecule to be conjugated is in one of these amine-free buffers before initiating the reaction. If the sample is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary.[12][14]
Data Summary
The following tables summarize the key quantitative parameters influencing the reaction of Benzyloxycarbonyl-PEG3-NHS ester with primary amines.
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH | Half-life of NHS Ester (at 0-4°C) | Amine Reactivity | Overall Conjugation Efficiency |
| < 7.0 | High (4-5 hours at pH 7.0)[7][10] | Low | Very slow reaction due to protonated amines.[8][9] |
| 7.2 - 8.0 | Moderate (1 hour at pH 8.0)[15][16] | Good | Efficient conjugation, good balance for sensitive proteins.[10][17] |
| 8.3 - 8.5 | Low | Excellent | Optimal range for rapid and high-yield conjugation.[8][9][12] |
| > 8.6 | Very Low (10 minutes at pH 8.6)[7][10] | Very High | Hydrolysis dominates, leading to significantly reduced yield.[9][10] |
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | Recommended Concentration | Recommended pH Range | Notes |
| Sodium Phosphate (B84403) | 0.1 M | 7.2 - 8.0 | Commonly used, provides good buffering capacity.[9][10][12] |
| Sodium Bicarbonate | 0.1 M | 8.0 - 9.0 | Excellent choice for reactions at the higher end of the optimal pH range.[8][9][13] |
| Borate | 50 mM | 8.0 - 9.0 | A suitable alternative to phosphate and bicarbonate buffers.[10][12] |
| HEPES | 0.1 M | 7.5 - 8.5 | A non-phosphate buffer option.[10][12] |
| Incompatible Buffers | --- | --- | Any buffer containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete in the reaction.[10][12] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of Benzyloxycarbonyl-PEG3-NHS ester to a protein containing primary amines.
Materials:
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Protein or other amine-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 OR 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[6]
-
Purification equipment: Desalting column (e.g., gel filtration) or dialysis cassette[6][11]
Protocol:
Step 1: Preparation of Protein Solution
-
Prepare the protein solution in the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[6][12]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[12]
Step 2: Preparation of Benzyloxycarbonyl-PEG3-NHS Ester Solution
-
Important: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[14][18] Prepare this solution immediately before use. Do not prepare stock solutions for storage in aqueous buffers.[14]
-
Allow the vial of Benzyloxycarbonyl-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Weigh the required amount of the NHS ester. A 5- to 20-fold molar excess of the ester over the protein is a common starting point for optimization.[6][12]
-
Dissolve the ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][14]
Step 3: Conjugation Reaction
-
Add the calculated volume of the dissolved Benzyloxycarbonyl-PEG3-NHS ester solution to the protein solution while gently vortexing.[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.[14]
-
Incubate the reaction mixture. Incubation times can vary:
Step 4: Quenching the Reaction (Optional but Recommended)
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture).[6][12]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[6]
Step 5: Purification of the Conjugate
-
Remove unreacted Benzyloxycarbonyl-PEG3-NHS ester, the NHS byproduct, and quenching reagents from the conjugated protein.
-
The most common method is gel filtration using a desalting column appropriate for the size of the protein conjugate.[8][11] Dialysis against a suitable storage buffer (e.g., PBS) is also an effective alternative.[6]
Step 6: Storage
-
Store the purified protein conjugate under conditions that are optimal for the stability of the parent protein.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction mechanism of Benzyloxycarbonyl-PEG3-NHS ester with a primary amine.
Caption: General experimental workflow for protein conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. broadpharm.com [broadpharm.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. nanocomposix.com [nanocomposix.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: A Step-by-Step Guide for Cell Surface Modification Using PEG3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell surface modification is a powerful technique for a variety of applications, including altering cellular adhesion, reducing immunogenicity, and attaching targeting ligands or imaging agents. Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is often used for these purposes. The N-hydroxysuccinimide (NHS) ester functional group provides a convenient method for covalently attaching PEG chains to the primary amines of cell surface proteins, forming stable amide bonds. This document provides a detailed guide for using m-PEG3-NHS ester for the modification of cell surfaces.
m-PEG3-NHS ester is a specific type of PEGylation reagent that allows for the attachment of a short, discrete PEG chain to biomolecules. This modification can enhance solubility, stability, and biocompatibility.[1] The NHS ester reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, in a pH-dependent manner.[2][3] The optimal pH for this reaction is typically between 7.2 and 8.5.[3][4] It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target proteins for the NHS ester.[4][5][6]
Chemical Principle and Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary amine from a cell surface protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[2][7]
Caption: Reaction of PEG3-NHS ester with a primary amine on a cell surface protein.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling live cells with PEG3-NHS ester.
Required Materials
-
Cells: Suspension or adherent cells of interest.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the PEG3-NHS ester.[3][5][6]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Ensure it is free of primary amines.[4][8]
-
Quenching Buffer: 100 mM glycine or 100 mM Tris-HCl in PBS, pH 7.5.[4][7][8]
-
Wash Buffer: Cold PBS.
-
Cell Culture Medium: Appropriate for the cell line being used.
Reagent Preparation
-
PEG3-NHS Ester Stock Solution:
-
Equilibrate the vial of m-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.[5][6][9]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[5][6]
-
Note: The NHS ester moiety is susceptible to hydrolysis. Do not prepare stock solutions for long-term storage. Discard any unused reconstituted reagent.[5][6]
-
-
Cell Preparation:
-
Suspension Cells:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in the reaction buffer (PBS, pH 7.2-7.5) at a concentration of 1-10 x 10⁶ cells/mL.
-
-
Adherent Cells:
-
Gently wash the cells twice with warm PBS.
-
Add the reaction buffer (PBS, pH 7.2-7.5) to cover the cell monolayer.
-
-
Cell Surface Modification Procedure
The following workflow outlines the key steps for cell surface PEGylation.
Caption: Experimental workflow for cell surface PEGylation with PEG3-NHS ester.
-
Reaction: Add the 10 mM PEG3-NHS ester stock solution to the cell suspension or monolayer to achieve the desired final concentration (typically 0.1-1 mM). A 20-fold molar excess relative to the estimated number of surface amines is a common starting point for optimization.[5][6] Gently mix immediately. The volume of the organic solvent should not exceed 10% of the final reaction volume.[5][6]
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or for 2 hours on ice.[5][6] Incubation at lower temperatures can help minimize hydrolysis of the NHS ester.[4]
-
Quenching: To stop the reaction and consume any unreacted PEG3-NHS ester, add the quenching buffer to a final concentration of 20-50 mM.[4][7] Incubate for 10-15 minutes at room temperature.
-
Washing:
-
Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet three times with cold PBS.
-
Adherent Cells: Aspirate the quenching buffer and wash the cells three times with cold PBS.
-
-
Final Resuspension: Resuspend the cells in fresh cell culture medium for downstream applications or analysis.
Data Presentation: Quantitative Parameters
The efficiency of cell surface modification can be influenced by several factors. The following tables summarize typical starting conditions and expected outcomes.
Table 1: Reaction Conditions for Cell Surface PEGylation
| Parameter | Recommended Range | Notes |
| Cell Density | 1-10 x 10⁶ cells/mL | Higher densities may require more reagent. |
| PEG3-NHS Ester Conc. | 0.1 - 1.0 mM | Optimal concentration should be determined empirically. |
| Reaction Buffer | Amine-free PBS, pH 7.2-7.5 | pH is critical for reaction efficiency.[2][4] |
| Incubation Time | 30-60 min at RT or 2h at 4°C | Longer times may not improve efficiency due to hydrolysis.[8] |
| Quenching Agent | 20-50 mM Tris or Glycine | Essential to prevent non-specific reactions.[4][7] |
Table 2: Assessment of Labeling Efficiency and Cell Viability
| Assay | Method | Expected Outcome |
| Labeling Confirmation | Flow Cytometry/Microscopy | Increased fluorescence with fluorescently-tagged PEG-NHS.[10] |
| Cell Viability | MTT or Trypan Blue Assay | >85-90% viability is expected under optimal conditions.[11] |
| Surface Characterization | Zeta Potential Measurement | A decrease in zeta potential is often observed after PEGylation.[12] |
Characterization and Analysis
Confirmation of PEGylation
To confirm successful cell surface modification, a fluorescently labeled PEG3-NHS ester (e.g., FITC-PEG3-NHS) can be used. The labeled cells can then be analyzed by:
-
Fluorescence Microscopy: To visualize the distribution of the PEG chains on the cell surface.[10]
-
Flow Cytometry: To quantify the percentage of labeled cells and the intensity of the labeling.
Assessment of Cell Viability
It is crucial to assess the impact of the PEGylation process on cell health. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of viability.[11][13]
-
Trypan Blue Exclusion Assay: Viable cells with intact membranes will exclude the dye, while non-viable cells will be stained blue.
-
Live/Dead Staining Kits: Commercial kits using dyes like Calcein-AM (for live cells) and Propidium Iodide (for dead cells) can provide a more quantitative assessment.[13]
Functional Assays
Depending on the research application, it may be necessary to perform functional assays to ensure that the cell surface modification has not adversely affected cellular processes such as proliferation, differentiation, or cell signaling. Cell proliferation can be monitored using assays like CFSE or EdU incorporation.[14]
Troubleshooting
Problem: Low Labeling Efficiency
-
Cause: Hydrolysis of PEG3-NHS ester.
-
Solution: Ensure the reagent is stored properly and dissolved immediately before use. Perform the reaction at 4°C to slow down hydrolysis.[4]
-
-
Cause: Presence of primary amines in the buffer.
-
Cause: Incorrect pH.
Problem: High Cell Death
-
Cause: High concentration of PEG3-NHS ester or organic solvent.
-
Cause: Excessive handling of cells.
-
Solution: Handle cells gently during washing and centrifugation steps. Minimize the duration of the procedure.
-
Conclusion
The use of PEG3-NHS ester for cell surface modification is a robust and versatile technique. By carefully controlling the reaction conditions, researchers can efficiently modify cell surfaces while maintaining high cell viability. The protocols and data presented in this guide provide a solid foundation for developing and optimizing cell surface PEGylation for a wide range of research and therapeutic applications. The masking of cell surface antigens by PEGylation can help to reduce immunogenicity and prolong the circulation of cells or nanoparticles in vivo.[10][12]
References
- 1. m-PEG3-NHS ester [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. blog.truegeometry.com [blog.truegeometry.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. The Impact of Cell Surface PEGylation and Short-Course Immunotherapy on Islet Graft Survival in an Allogeneic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PEGylation of microspheres generates a heterogeneous population of particles with differential surface characteristics and biological performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Notes and Protocols: Amine-Reactive Labeling of Oligonucleotides with Z-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. Functionalized oligonucleotides are utilized as probes for in situ hybridization, as components of advanced drug delivery systems, and for the creation of sophisticated biomolecular constructs. N-Hydroxysuccinimide (NHS) esters are among the most common and efficient reagents for labeling primary aliphatic amines, forming a stable amide bond.[1][2]
This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with Z-PEG3-NHS ester, a molecule incorporating a short polyethylene (B3416737) glycol (PEG) spacer. For the purpose of these application notes, "Z" is designated as an Azido (N₃) group, a versatile functional handle for subsequent bioorthogonal "click chemistry" reactions. The PEG3 linker enhances water solubility and provides spatial separation between the oligonucleotide and the functional group.
These guidelines will cover the labeling reaction, purification of the conjugate, and present typical, illustrative data for reaction efficiency, yield, and purity.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the NHS ester to the oligonucleotide, reaction time, and pH. The following tables provide illustrative data for the labeling of a 20-mer 5'-amine-modified oligonucleotide (ODN-NH₂) with Azido-PEG3-NHS ester.
Disclaimer: The following data is representative and for illustrative purposes only. Actual results may vary depending on the specific oligonucleotide sequence, purity of starting materials, and experimental conditions.
Table 1: Effect of Molar Excess of Azido-PEG3-NHS Ester on Labeling Efficiency
| Molar Excess of NHS Ester (relative to ODN) | Reaction Time (hours) | Labeling Efficiency (%)* |
| 5 eq | 2 | 75 |
| 10 eq | 2 | 92 |
| 20 eq | 2 | >98 |
| 40 eq | 2 | >99 |
*Labeling efficiency was determined by reverse-phase HPLC analysis by comparing the peak area of the labeled oligonucleotide to the sum of the areas of both labeled and unlabeled oligonucleotide peaks.
Table 2: Typical Yield and Purity of Labeled Oligonucleotide
| Parameter | Method | Typical Result |
| Starting Material | 1 µmol 5'-Amine-Modified ODN | - |
| Labeling Reaction | 20 eq. Azido-PEG3-NHS Ester, 2h | >98% Conversion |
| Purification Method | HPLC | - |
| Final Yield | - | 60-80% |
| Final Purity | Analytical RP-HPLC | >95% |
Experimental Workflow and Reaction
The overall process for labeling an amine-modified oligonucleotide with Z-PEG3-NHS ester involves the dissolution of reagents, the conjugation reaction, and subsequent purification of the product.
Caption: Experimental workflow for oligonucleotide labeling.
The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Amine-reactive labeling chemical reaction.
Experimental Protocols
This section provides detailed methodologies for the conjugation of Z-PEG3-NHS ester to an amine-modified oligonucleotide.
Materials and Reagents
-
5'-Amine-Modified Oligonucleotide (desalted or purified)
-
Z-PEG3-NHS Ester (e.g., Azido-PEG3-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium bicarbonate or 0.1 M Sodium tetraborate, pH 8.5.[3] Avoid buffers containing primary amines like Tris.[3][4]
-
Precipitation Solution: 3 M Sodium Acetate (B1210297) (NaOAc)
-
Absolute Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
HPLC Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Buffer B: Acetonitrile (B52724)
-
Preparation of Reagents
-
Amine-Modified Oligonucleotide Solution:
-
Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.5-1.0 mM. For a 1 µmol synthesis scale, a volume of 1-2 mL is appropriate.
-
Ensure any ammonium (B1175870) salts from oligonucleotide synthesis have been removed (e.g., via ethanol precipitation) as they can compete in the reaction.[2]
-
-
Z-PEG3-NHS Ester Solution:
-
NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the Z-PEG3-NHS ester in anhydrous DMSO to a concentration of ~10-20 mM (e.g., 5-10 mg in 1 mL DMSO).[4] Vortex gently to ensure complete dissolution. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[4]
-
Oligonucleotide Labeling Reaction
-
To the dissolved oligonucleotide solution, add the calculated volume of the Z-PEG3-NHS ester solution to achieve the desired molar excess (a 10-20 fold molar excess is recommended for high efficiency).[4]
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 2 hours at room temperature, protected from light if the "Z" group is light-sensitive.
Purification of the Labeled Oligonucleotide
Purification is necessary to remove the unreacted NHS ester, hydrolyzed NHS ester, and any unlabeled oligonucleotide.
This method is effective for removing the bulk of unreacted label and salts but may not separate labeled from unlabeled oligonucleotides.[3]
-
To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or -70°C for 30 minutes).
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge for another 10 minutes.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
Resuspend the pellet in nuclease-free water or a suitable buffer for storage.
RP-HPLC is the preferred method for achieving high purity and separating the more hydrophobic labeled oligonucleotide from the unlabeled starting material.[3]
-
Following the reaction, the mixture can be directly loaded onto a C8 or C18 reverse-phase HPLC column.
-
Elute the product using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient might be 5-65% Buffer B over 30 minutes.[3]
-
Monitor the elution profile at 260 nm. The labeled oligonucleotide conjugate will have a longer retention time than the unlabeled amine-modified oligonucleotide due to the increased hydrophobicity of the PEG linker and Z-group.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the purified fractions and lyophilize to obtain the final product as a dry powder.
Analysis and Quality Control
The purity and identity of the final conjugate should be confirmed by analytical RP-HPLC and mass spectrometry. Mass spectrometry will confirm the successful conjugation by a mass shift corresponding to the addition of the Z-PEG3 moiety.
References
Application Notes and Protocols for Protein Conjugation using Benzyloxycarbonyl-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Benzyloxycarbonyl-PEG3-NHS (Z-PEG3-NHS) ester to proteins. This document outlines the principles of the conjugation reaction, protocols for calculating molar excess, and a step-by-step experimental procedure.
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins and other biomolecules.[1][] The NHS ester functional group reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable covalent amide bond.[1][] This reaction is highly specific and efficient under optimal conditions, making it a robust method for attaching moieties like PEG linkers to biomolecules for various applications in research and drug development.[1][3]
The Benzyloxycarbonyl-PEG3-NHS ester is a PEGylation reagent containing a benzyloxycarbonyl (Z) protecting group and an NHS ester.[3] The NHS ester facilitates the covalent attachment to primary amines on a protein, while the PEG linker enhances the water solubility of the resulting conjugate.[3] The Z group can be subsequently removed by hydrogenolysis if a free amine is required for further modifications.[3]
Optimizing the molar excess of the Z-PEG3-NHS ester is critical for controlling the degree of labeling (DOL).[1] A low DOL may lead to insufficient modification, while an excessively high DOL can result in protein precipitation or loss of biological activity.[1]
Molar Excess Calculation
The "molar excess" is the molar ratio of the NHS ester reagent to the protein.[1] Determining the optimal molar excess is crucial and depends on several factors, including protein concentration and the desired degree of labeling.[1][4]
Formula for Calculating the Mass of Benzyloxycarbonyl-PEG3-NHS Ester:
-
Molar Excess: The desired molar ratio of NHS ester to protein.
-
Mass of Protein (mg): The mass of the protein to be labeled.
-
MW of Protein (Da): The molecular weight of the protein in Daltons.
-
MW of Z-PEG3-NHS Ester (Da): The molecular weight of Benzyloxycarbonyl-PEG3-NHS ester is 437.44 Da.[5][6]
Table 1: Recommended Starting Molar Excess Ratios
| Protein Concentration | Recommended Molar Excess (NHS Ester : Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[1] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody and protein labeling.[1][4] |
| < 1 mg/mL | 20-50 fold | A higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[1] |
Note: These are starting recommendations and should be optimized for each specific protein and application.
Experimental Protocols
This section provides a detailed protocol for the conjugation of Benzyloxycarbonyl-PEG3-NHS ester to a protein.
Materials
-
Protein to be labeled
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[1][7] Amine-free buffers are essential to prevent competition with the target protein.[1][4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine (B1666218).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7][8]
-
Desalting column or dialysis cassette for purification.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for protein conjugation with Z-PEG3-NHS ester.
Step-by-Step Protocol
-
Protein Preparation:
-
Z-PEG3-NHS Ester Preparation:
-
Allow the vial of Benzyloxycarbonyl-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.[4] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.[7][11]
-
-
Conjugation Reaction:
-
Add the calculated volume of the Z-PEG3-NHS ester stock solution to the protein solution.[4] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[4][8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][11] The optimal reaction time may vary depending on the protein and should be determined empirically.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Storage:
-
Store the purified protein conjugate under the same conditions as the unmodified protein.
-
Chemical Reaction Pathway
The conjugation reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]
Caption: Chemical reaction pathway of Z-PEG3-NHS ester with a primary amine on a protein.
Factors Affecting Conjugation Efficiency
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[1][] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][8]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation reaction as they will compete with the target protein.[1][9]
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling.[1][4]
-
Temperature and Time: The reaction can be performed at room temperature or 4°C.[8] Lower temperatures can help to minimize hydrolysis of the NHS ester and may be preferable for sensitive proteins. Reaction times typically range from 30 minutes to a few hours.[8][9]
By carefully considering these factors and following the provided protocols, researchers can successfully conjugate Benzyloxycarbonyl-PEG3-NHS ester to their protein of interest for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 3. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Note and Protocols: Selective Deprotection of Benzyloxycarbonyl (Cbz) Group from a Benzyloxycarbonyl-PEG3-NHS Ester Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are fundamental tools in drug delivery and bioconjugation, valued for their water solubility, biocompatibility, and ability to reduce the immunogenicity of conjugated molecules.[1] Bifunctional linkers, such as the Benzyloxycarbonyl-PEG3-NHS ester, are particularly useful as they allow for the sequential conjugation of different molecules. This specific linker features a benzyloxycarbonyl (Cbz or Z) protected amine at one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other.
The selective removal of the Cbz group is a critical step to unmask the primary amine for subsequent conjugation, while preserving the highly reactive NHS ester. The primary challenge lies in the orthogonality of the deprotection method, ensuring that the conditions for removing the Cbz group do not lead to the hydrolysis or degradation of the moisture-sensitive NHS ester.[2][3] Catalytic hydrogenolysis is the most common and effective method for Cbz deprotection due to its mild and clean reaction conditions.[4][5]
This document provides detailed protocols for the selective deprotection of the Cbz group from a Benzyloxycarbonyl-PEG3-NHS ester conjugate via catalytic hydrogenolysis, along with expected outcomes and analytical characterization methods.
Principle of the Method: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen gas (H₂) in the presence of a metal catalyst.[5] For Cbz deprotection, Palladium on carbon (Pd/C) is the most widely used catalyst.[5] The reaction mechanism involves the reduction of the Cbz group, which releases the free amine, along with toluene (B28343) and carbon dioxide as byproducts.[2] This method is favored for its high efficiency and the simple removal of byproducts.[5]
A critical consideration for this specific application is the stability of the NHS ester. NHS esters are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.[6] The reaction conditions for hydrogenolysis must therefore be carefully controlled to be anhydrous and neutral to maintain the integrity of the NHS ester for subsequent conjugation reactions.
Caption: Chemical reaction pathway for Cbz deprotection.
Experimental Protocols
Protocol 1: Deprotection of Cbz-PEG3-NHS Ester via Catalytic Hydrogenolysis
This protocol describes the deprotection of the Cbz group using hydrogen gas and a Palladium on carbon (Pd/C) catalyst in an anhydrous organic solvent.
Materials:
-
Cbz-PEG3-NHS Ester
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ethyl acetate (B1210297) (EtOAc) or anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a stirrer
-
Filtration apparatus (e.g., syringe filter with a 0.2 µm PTFE membrane or a pad of Celite)
Procedure:
-
Preparation: In a clean, dry reaction flask, dissolve the Cbz-PEG3-NHS Ester in anhydrous ethyl acetate (or THF) to a concentration of 10-20 mg/mL.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10-20% by weight relative to the substrate.
-
Inert Gas Purge: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any air.
-
Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or a regulated cylinder.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored periodically.[5]
-
Monitoring: To monitor the reaction, carefully take a small aliquot from the reaction mixture, filter it through a syringe filter to remove the Pd/C catalyst, and analyze by LC-MS or TLC (see Protocol 2).
-
Completion and Quenching: Once the reaction is complete (typically 2-6 hours, as determined by monitoring), stop the hydrogen supply and purge the system again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a syringe filter to completely remove the Pd/C catalyst.[7] Wash the filter with a small amount of the anhydrous solvent used for the reaction.
-
Product Isolation: The filtrate contains the deprotected H₂N-PEG3-NHS Ester. This solution should be used immediately for the subsequent conjugation step to avoid hydrolysis of the NHS ester. If necessary, the solvent can be removed under reduced pressure at a low temperature (<30°C).
Caption: Experimental workflow for Cbz deprotection.
Protocol 2: Reaction Monitoring by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.
-
C18 reverse-phase column.
Procedure:
-
Prepare a small, filtered sample of the reaction mixture as described in Protocol 1, Step 6.
-
Dilute the sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto the LC-MS system.
-
Monitor the disappearance of the starting material (Cbz-PEG3-NHS Ester) and the appearance of the product (H₂N-PEG3-NHS Ester) by observing their respective molecular ion peaks in the mass spectrum.
Data Presentation
Table 1: Summary of Typical Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Substrate | Cbz-PEG3-NHS Ester | Ensure the starting material is dry. |
| Solvent | Anhydrous Ethyl Acetate or THF | The choice of solvent can affect reaction rates.[5] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Use 10-20% by weight of the substrate. |
| Hydrogen Source | H₂ gas (balloon pressure) | Transfer hydrogenation with ammonium (B1175870) formate (B1220265) can also be used.[5] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures may accelerate NHS ester hydrolysis. |
| Reaction Time | 2-6 hours | Monitor for completion to avoid side reactions. |
| Workup | Filtration through Celite or 0.2 µm filter | Ensures complete removal of the catalyst. |
Table 2: Expected Analytical Data (Mass Spectrometry)
| Compound | Structure | Expected [M+H]⁺ (m/z) |
| Cbz-PEG3-NHS Ester | C₂₀H₂₆N₂O₉ | 439.16 |
| H₂N-PEG3-NHS Ester | C₁₂H₂₀N₂O₇ | 305.13 |
Note: The exact mass may vary slightly depending on the isotopic distribution.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen | - Use fresh Pd/C catalyst.- Ensure the system is properly sealed and purged.- Increase hydrogen pressure slightly. |
| Low Yield of Product | - Hydrolysis of NHS ester | - Use strictly anhydrous solvents.- Minimize reaction time.- Use the product solution immediately after preparation. |
| Presence of Byproducts | - Over-reduction- Side reactions | - Carefully monitor the reaction and stop it upon completion.- Ensure the purity of the starting material. |
Conclusion
The selective deprotection of the Cbz group from a Benzyloxycarbonyl-PEG3-NHS ester conjugate is a crucial step in the synthesis of complex bioconjugates. The protocol detailed in this application note, based on catalytic hydrogenolysis under anhydrous conditions, provides a reliable method to achieve this transformation while preserving the integrity of the reactive NHS ester. Careful control of reaction conditions and diligent monitoring are key to obtaining the desired deprotected product in high yield and purity, ready for subsequent conjugation applications in drug development and research.
References
- 1. chempep.com [chempep.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Purification of Proteins after Labeling with Benzyloxycarbonyl-PEG3-NHS Ester
Introduction
Benzyloxycarbonyl-PEG3-NHS ester is an amine-reactive, PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][3] This process, known as PEGylation, can enhance the solubility and stability of the target protein. Following the labeling reaction, it is critical to purify the now-PEGylated protein from unreacted linker, hydrolyzed NHS ester, and other reaction byproducts like N-hydroxysuccinimide.[4][5] The choice of purification method depends on the physicochemical properties of the protein, the scale of the reaction, and the required final purity.
Principle of Labeling
The labeling reaction is highly pH-dependent. The primary amino groups on the protein must be deprotonated to be nucleophilic. Therefore, the reaction is typically carried out in a buffer with a pH between 8.3 and 8.5.[4][6] Common buffers include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH.[3][7] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[8][9] The Benzyloxycarbonyl-PEG3-NHS ester is often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[5][8]
Core Purification Strategies
The primary goal of purification is to separate the high-molecular-weight protein-PEG conjugate from low-molecular-weight contaminants. The most common and effective methods are size-exclusion chromatography (SEC) and dialysis. Affinity chromatography can also be employed if the protein of interest has a pre-existing affinity tag.
| Purification Method | Principle of Separation | Removes | Typical Protein Recovery | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). Larger molecules elute first.[10] | Unreacted linker, hydrolyzed ester, N-hydroxysuccinimide, salts.[7][11] | > 90% | Fast, excellent resolution between large protein and small molecules, can be automated.[10] | Potential for sample dilution, column capacity limitations. |
| Dialysis / Diafiltration | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | Unreacted linker, hydrolyzed ester, N-hydroxysuccinimide, salts.[5][8] | > 95% | Simple, gentle on the protein, suitable for large volumes. | Time-consuming (multiple buffer changes required), does not remove protein aggregates. |
| Affinity Chromatography (AC) | Specific binding interaction between an affinity tag on the protein and a ligand on the chromatography resin.[12][13] | All non-binding molecules, including unreacted linker and contaminants.[14] | Variable (80-95%) | Highly specific, can achieve very high purity in a single step.[13] | Requires a tagged protein, elution conditions may affect protein stability, tag may need removal.[14][15] |
Experimental Workflows and Logical Relationships
The overall process from protein preparation to final analysis involves a series of sequential steps.
Caption: Overall workflow for protein labeling and purification.
Choosing the right purification method is crucial for obtaining a high-quality product. The decision can be guided by the specific experimental requirements.
Caption: Decision tree for selecting a purification method.
Protocols
Protocol 1: Protein Labeling with Benzyloxycarbonyl-PEG3-NHS Ester
This protocol describes the general procedure for labeling a protein with an NHS ester. The molar excess of the linker may need to be optimized for your specific protein to achieve the desired degree of labeling (DOL).
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.4-8.5)[5][8]
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF[8]
-
Quenching solution (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0[5]
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Calculate the required amount of NHS ester solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.[8]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[5][7]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[5] This will react with and consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification using one of the methods described below.
-
Protocol 2: Purification via Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is a highly effective method for separating the labeled protein from small-molecule contaminants.[4]
Materials:
-
Labeled protein reaction mixture
-
SEC column (e.g., Sephadex G-25, PD-10 desalting columns) appropriate for the protein's molecular weight.[2]
-
Elution buffer (e.g., 1X PBS, pH 7.4)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the entire reaction mixture onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the elution buffer.
-
The PEGylated protein, being larger, will travel through the column faster and elute first.[11] The smaller, unreacted linker and byproducts will be retained longer and elute later.
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
-
Analysis of Fractions:
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm (A280).
-
Pool the fractions that contain the protein peak.
-
-
Concentration and Storage:
Protocol 3: Purification via Dialysis
Dialysis is a straightforward method for removing small molecules from a protein solution.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for IgG).[3]
-
Large volume of dialysis buffer (e.g., 1X PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Transfer the reaction mixture into the dialysis tubing or cassette.
-
-
Dialysis:
-
Place the sealed tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours or overnight.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the small-molecule contaminants. A common schedule is one change after 4 hours and another for overnight dialysis.
-
-
Sample Recovery and Storage:
-
Carefully remove the purified protein solution from the dialysis device.
-
Measure the final protein concentration and store appropriately at 4°C or frozen.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. glenresearch.com [glenresearch.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization using Z-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-PEG3-NHS ester is a heterobifunctional crosslinker valuable for bioconjugation and nanoparticle surface modification. This molecule incorporates three key chemical moieties: a Z-group (benzyloxycarbonyl or Cbz), a hydrophilic triethylene glycol (PEG3) spacer, and an amine-reactive N-Hydroxysuccinimide (NHS) ester. This unique combination allows for the stable conjugation to amine-bearing surfaces, such as amine-functionalized nanoparticles, while providing a protective Z-group that can be strategically removed in subsequent steps. The PEG3 linker enhances water solubility and provides spatial separation between the nanoparticle surface and the conjugated moiety, which can improve the accessibility and function of attached biomolecules.[1][]
These application notes provide a comprehensive guide to the principles and protocols for utilizing Z-PEG3-NHS ester in the functionalization of nanoparticles.
Application Notes
Principle of NHS Ester Chemistry for Nanoparticle Functionalization
The core of the functionalization process relies on the reaction between the NHS ester and primary amines (-NH2) present on the nanoparticle surface. NHS esters are highly reactive towards nucleophilic primary amines, forming a stable and covalent amide bond.[][4] This reaction is efficient and proceeds readily in aqueous buffers at a slightly basic pH (7.2-8.5).[][5] At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating the attack on the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a benign byproduct.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS ester, reducing conjugation efficiency.[6]
Role of the PEG3 Linker
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer offers several advantages in nanoparticle functionalization. This process, often termed "PEGylation," is a widely used strategy to improve the physicochemical properties of nanoparticles.[1][7] The hydrophilic PEG3 chain can:
-
Enhance Stability: By forming a hydrated layer on the nanoparticle surface, PEG linkers can prevent aggregation and increase colloidal stability.[1]
-
Improve Biocompatibility: PEGylation is known to reduce non-specific protein adsorption (opsonization), which can decrease recognition by the mononuclear phagocyte system and prolong circulation time in vivo.[1]
-
Provide a Flexible Spacer: The PEG3 linker provides a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of other functional groups or conjugated biomolecules for subsequent reactions or biological interactions.
Significance of the Z-Group (Cbz) as a Protecting Group
The Z-group (benzyloxycarbonyl) is a well-established protecting group for amines. In the context of Z-PEG3-NHS ester, it caps (B75204) the terminal end of the linker. This is particularly useful in multi-step synthesis or conjugation strategies where the terminal amine needs to be unmasked at a specific point. For instance, after conjugating the linker to a nanoparticle via the NHS ester, the Z-group can be removed through methods like catalytic hydrogenation (e.g., using H2 and a palladium catalyst) to reveal a primary amine. This newly exposed amine can then be used for the subsequent conjugation of other molecules, such as targeting ligands, drugs, or imaging agents.
Data Presentation
Table 1: Physicochemical Properties of Z-PEG3-NHS Ester
| Property | Value |
| Molecular Formula | C22H30N2O9 |
| Molecular Weight | 466.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Spacer Arm Length | ~16.3 Å (PEG3 linker) |
| Protecting Group | Benzyloxycarbonyl (Z-group) |
Table 2: Example Characterization Data of Nanoparticles Before and After Functionalization
| Parameter | Amine-Modified Nanoparticles (Before) | Z-PEG3-Functionalized Nanoparticles (After) |
| Hydrodynamic Diameter (DLS) | 100 ± 5 nm | 110 ± 6 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (pH 7.4) | +30 ± 3 mV | +15 ± 4 mV |
| Surface Plasmon Resonance (for AuNPs) | 520 nm | 524 nm |
Note: These are example values. Actual results will vary depending on the nanoparticle type, size, and functionalization efficiency. The increase in hydrodynamic diameter and decrease in positive zeta potential are indicative of successful surface modification.[8]
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with Z-PEG3-NHS Ester
This protocol describes a general method for conjugating Z-PEG3-NHS ester to nanoparticles that have primary amine groups on their surface.
Materials and Reagents:
-
Amine-modified nanoparticles (e.g., silica, polymeric, or gold nanoparticles)
-
Z-PEG3-NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5. (Ensure it is free of any primary amines)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifuge for pelleting, dialysis cassettes, or size-exclusion chromatography columns)
-
Deionized (DI) water
Equipment:
-
Vortex mixer
-
Rotator or shaker
-
pH meter
-
Centrifuge (if applicable)
-
Characterization instruments (DLS, Zeta Potential analyzer, etc.)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-modified nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated or vortexed to form a homogenous suspension.
-
Prepare Z-PEG3-NHS Ester Solution: The NHS ester is moisture-sensitive and should be dissolved immediately before use.[6] Prepare a 10 mg/mL stock solution of Z-PEG3-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: a. To the nanoparticle suspension, add the Z-PEG3-NHS ester solution. The molar ratio of NHS ester to available amine groups on the nanoparticles is a critical parameter to optimize. A starting point is a 10- to 50-fold molar excess of the NHS ester. b. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid nanoparticle destabilization.[6] c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator).
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. The primary amines in the Tris buffer will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification of Functionalized Nanoparticles: It is essential to remove unreacted Z-PEG3-NHS ester and the N-hydroxysuccinimide byproduct.
-
For larger nanoparticles: Centrifuge the suspension (e.g., 10,000 x g for 20 minutes). Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh Reaction Buffer. Repeat this wash step 2-3 times.
-
For smaller nanoparticles: Use dialysis against the Reaction Buffer or a suitable size-exclusion chromatography column to separate the functionalized nanoparticles from smaller molecules.
-
Protocol 2: Characterization of Z-PEG3-Functionalized Nanoparticles
Characterization is crucial to confirm successful functionalization.
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization.
-
A slight increase in the hydrodynamic diameter is expected due to the addition of the Z-PEG3 layer.[8] The PDI should remain low, indicating that no significant aggregation has occurred.
-
-
Zeta Potential Measurement:
-
Measure the surface charge of the nanoparticles in a suitable buffer (e.g., 10 mM NaCl).
-
Successful conjugation of the neutral Z-PEG3-NHS ester to positively charged amine-modified nanoparticles will result in a decrease in the overall positive zeta potential.
-
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: For gold or silver nanoparticles, a slight red-shift in the surface plasmon resonance peak can indicate a change in the surface dielectric environment, suggesting successful coating.[7]
-
FTIR Spectroscopy: Can be used to detect the appearance of new vibrational bands corresponding to the amide bond and the PEG linker, although this can be challenging due to overlapping signals from the nanoparticle core material.
-
Visualizations
Caption: A typical workflow for nanoparticle functionalization.
Caption: Amine-NHS ester conjugation chemistry.
References
Application Notes and Protocols for Benzyloxycarbonyl-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzyloxycarbonyl-PEG3-NHS ester in bioconjugation reactions. The information is intended to guide researchers in successfully labeling primary amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides.
Introduction
Benzyloxycarbonyl-PEG3-NHS ester is a versatile crosslinker that contains an N-hydroxysuccinimide (NHS) ester functional group, a triethylene glycol (PEG3) spacer, and a benzyloxycarbonyl (Cbz or Z) protected amine. The NHS ester reacts specifically and efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds[1][][3]. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media[4][5]. The Cbz group provides a protecting group for a terminal amine, which can be deprotected under specific conditions if further modification is desired. This reagent is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents[6].
Reaction Mechanism
The fundamental reaction mechanism involves the nucleophilic acyl substitution of the NHS ester by a primary amine[1][]. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond[1][][7].
A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water[1][8]. The rate of hydrolysis increases with pH, which can reduce the efficiency of the desired conjugation reaction[8].
Key Reaction Parameters
The success of the conjugation reaction is highly dependent on several experimental parameters. The following table summarizes the key conditions for reacting Benzyloxycarbonyl-PEG3-NHS ester with primary amines.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal for efficient labeling[9][10]. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize side reactions and are suitable for labile proteins, typically requiring longer incubation times[][3][11]. Room temperature reactions are generally faster[][3][11]. |
| Reaction Time | 30 minutes to 4 hours at Room Temperature2 hours to overnight at 4°C | The optimal time should be determined empirically. Shorter times are often sufficient at higher pH and reactant concentrations[][3][12]. |
| Buffer System | Phosphate (B84403), Borate, or Bicarbonate buffers | Amine-free buffers are crucial to prevent competition with the target molecule. Buffers like Tris or glycine (B1666218) should be avoided in the reaction but can be used to quench the reaction[8][13][14]. |
| Solvent | Aqueous buffer with minimal organic solvent (DMSO or DMF) | Benzyloxycarbonyl-PEG3-NHS ester is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture[3][5]. The final concentration of the organic solvent should typically be less than 10%[13]. |
| Molar Excess of NHS Ester | 10- to 20-fold molar excess over the amine-containing molecule | The optimal ratio may need to be determined empirically and depends on the concentration of the target molecule and the number of accessible amines[12][13]. |
Experimental Protocols
Below are two detailed protocols for the conjugation of Benzyloxycarbonyl-PEG3-NHS ester to a protein and a small molecule containing a primary amine.
Protocol 1: Conjugation to a Protein
This protocol provides a general procedure for labeling a protein with Benzyloxycarbonyl-PEG3-NHS ester.
Materials:
-
Protein of interest containing primary amines
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL[10][15].
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the Benzyloxycarbonyl-PEG3-NHS ester in DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage[13][14].
-
Perform the Conjugation:
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight[12]. The optimal incubation time may need to be determined experimentally.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature[12].
-
Purify the Conjugate: Remove unreacted Benzyloxycarbonyl-PEG3-NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer[13][15].
-
Characterize and Store: Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry). Store the purified conjugate under conditions suitable for the protein of interest.
Protocol 2: Conjugation to an Amine-Containing Small Molecule
This protocol describes the reaction of Benzyloxycarbonyl-PEG3-NHS ester with a small molecule bearing a primary amine in an organic solvent.
Materials:
-
Amine-containing small molecule
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous organic solvent (e.g., DMF, DCM, or THF)
-
Anhydrous base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., TLC or LC-MS)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base and NHS Ester: While stirring, add 1-2 equivalents of an anhydrous base to the solution, followed by 1-1.2 equivalents of Benzyloxycarbonyl-PEG3-NHS ester[13].
-
Incubate: Stir the reaction mixture at room temperature. The reaction time can vary from 3 to 24 hours depending on the reactivity of the amine[13].
-
Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure. Purify the resulting conjugate using standard organic synthesis techniques, such as column chromatography, to isolate the desired product[13].
-
Characterize the Product: Confirm the identity and purity of the final product using analytical methods such as NMR and mass spectrometry.
Visualizations
Experimental Workflow for Protein Conjugation
Caption: A flowchart of the experimental workflow for protein conjugation.
Signaling Pathway of NHS Ester Reaction
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Benzyloxy carbonyl-PEG3-NHS ester, CAS 2100306-68-9 | AxisPharm [axispharm.com]
- 5. This compound, 2100306-68-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. neb.com [neb.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. glenresearch.com [glenresearch.com]
Optimizing Amine-Reactive Conjugations: A Guide to Selecting the Ideal Buffer for NHS Ester Reactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the optimal buffer for N-hydroxysuccinimide (NHS) ester conjugation reactions. Successful bioconjugation is critically dependent on the reaction environment, with the buffer composition and pH playing a pivotal role in the efficiency and specificity of the conjugation process. This guide offers detailed application notes, quantitative data summaries, and step-by-step protocols to empower researchers in achieving robust and reproducible results in their conjugation experiments.
Introduction to NHS Ester Conjugation
N-hydroxysuccinimide esters are one of the most widely utilized classes of reagents for the covalent modification of primary amines on biomolecules such as proteins, antibodies, and peptides. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond between the biomolecule and the label or crosslinker. The efficiency of this reaction is governed by a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester by water. The choice of reaction buffer is a critical determinant of this balance.
The primary targets for NHS ester reactions on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reactivity of these amines is highly dependent on the pH of the surrounding buffer.
The Critical Role of pH in NHS Ester Reactions
The pH of the reaction buffer is the most influential parameter in NHS ester conjugation chemistry. It directly impacts both the nucleophilicity of the target primary amines and the stability of the NHS ester itself.
-
Amine Reactivity: A primary amine is only reactive in its deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine is predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, the concentration of the deprotonated amine rises, favoring the conjugation reaction.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this competing hydrolysis reaction increases significantly with increasing pH.
Therefore, an optimal pH range must be selected to ensure a sufficient concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications, the optimal pH for NHS ester conjugation lies between 7.2 and 9.0 , with a more specific optimal range often cited as 8.3 to 8.5 [1][2].
Recommended Buffers for NHS Ester Conjugation
The selection of an appropriate buffer system is crucial for maintaining the desired pH and for avoiding unwanted side reactions. The ideal buffer for NHS ester conjugation should be free of primary amines, which would otherwise compete with the target biomolecule for reaction with the NHS ester.
Commonly recommended buffers for NHS ester reactions include:
-
Phosphate-Buffered Saline (PBS): A widely used physiological buffer that is compatible with many biomolecules. It is typically used at a pH of 7.2-7.5. While the reaction is slower at this pH compared to more alkaline conditions, the hydrolysis of the NHS ester is also reduced, which can be advantageous for sensitive proteins or when longer reaction times are required[3].
-
Sodium Bicarbonate/Carbonate Buffer: This buffer system is effective in the pH range of 8-10 and is frequently used for NHS ester conjugations, often at a concentration of 0.1 M and a pH of 8.3-9.0[3][4].
-
HEPES Buffer: HEPES is a zwitterionic buffer that is effective in the pH range of 6.8-8.2 and is a good choice for maintaining a stable pH in the physiological range[5].
-
Borate Buffer: Borate buffers are effective in the pH range of 8.1-9.0 and are another suitable option for NHS ester reactions[5].
Buffers to Avoid:
It is critical to avoid buffers containing primary amines, as they will directly compete with the target molecule for conjugation. Such buffers include:
-
Tris (tris(hydroxymethyl)aminomethane): A common biological buffer that contains a primary amine and should be avoided in the conjugation reaction itself. However, Tris can be useful for quenching the reaction upon completion[5][6].
-
Glycine: Another buffer containing a primary amine that will interfere with the conjugation reaction. Glycine can also be used as a quenching agent[6].
Quantitative Data on Buffer Performance and NHS Ester Stability
The following tables summarize key quantitative data to aid in the selection of an appropriate buffer and reaction conditions.
Table 1: Comparison of Bovine Serum Albumin (BSA) Labeling Efficiency in Different Buffers
| Buffer System | pH | Reaction Time (hours) | Degree of Labeling (DOL) | Reference |
| 0.1 M Sodium Bicarbonate | 9.0 | 1 | 1.1 | [3] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 0.9 | [3] |
Table 2: Half-Life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-Life | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.0 | Room Temperature | 180 minutes | [7] |
| 8.5 | Room Temperature | 130 minutes | [7] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | 110-125 minutes | [7] |
Table 3: Kinetic Data for Porphyrin-NHS Ester Reactions in 50 mM Sodium Carbonate Buffer
| pH | Amidation Half-Life (minutes) | Hydrolysis Half-Life (minutes) | Amide Yield (%) | Reference |
| 8.0 | 25 - 80 | 190 - 210 | 80-87 | [7] |
| 8.5 | 10 - 20 | 130 - 180 | 80-92 | [7] |
| 9.0 | 5 - 10 | 110 - 125 | 85-92 | [7] |
Visualizing the Chemistry and Workflow
To better understand the NHS ester conjugation process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Chemical reaction of NHS ester conjugation.
Caption: Experimental workflow for NHS ester conjugation.
Experimental Protocols
The following protocols provide detailed methodologies for common NHS ester conjugation experiments.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, or 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 10-20 fold molar excess of NHS ester to protein is a common starting point).
-
While gently vortexing, add the NHS ester solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. The optimal time may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against an appropriate buffer.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL (the average number of labels per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at the appropriate wavelengths for the protein (typically 280 nm) and the label.
-
Protocol 2: Antibody Labeling with a Fluorescent Dye NHS Ester
This protocol is a more specific application for labeling an antibody with a fluorescent dye.
Materials:
-
Antibody (IgG)
-
Fluorescent Dye NHS Ester
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.02% Sodium Azide
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the Labeling Buffer to a final concentration of 2 mg/mL.
-
Ensure the starting antibody solution is free of amine-containing substances like Tris, glycine, or BSA. If present, perform a buffer exchange.
-
-
Prepare the Dye Stock Solution:
-
Warm the vial of the dye NHS ester to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the dye stock solution to the antibody solution to achieve a molar ratio of dye to antibody between 10:1 and 20:1. This ratio may need optimization depending on the desired DOL.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye by gel filtration using a desalting column equilibrated with the Storage Buffer.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the dye concentration by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the dye.
-
Calculate the Degree of Labeling (DOL).
-
Conclusion
The selection of an appropriate buffer is a cornerstone of successful NHS ester conjugation. By carefully considering the pH, buffer composition, and the stability of the NHS ester, researchers can significantly enhance the efficiency and reproducibility of their bioconjugation reactions. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and life sciences research, enabling the rational design and optimization of conjugation strategies for a wide range of applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. BJNANO - Evaluation of quantum dot conjugated antibodies for immunofluorescent labelling of cellular targets [beilstein-journals.org]
Application Notes and Protocols for Quenching Unreacted Benzyloxycarbonyl-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively quenching unreacted Benzyloxycarbonyl-PEG3-N-hydroxysuccinimide (NHS) ester in bioconjugation reactions. The protocols outlined below are designed to ensure the termination of the labeling reaction, prevent unwanted side reactions, and facilitate the purification of the desired conjugate.
Introduction to Benzyloxycarbonyl-PEG3-NHS Ester and Quenching
Benzyloxycarbonyl-PEG3-NHS ester is a popular linker used in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, forming stable amide bonds.[3][4][5] This reaction is most efficient in a pH range of 7.2 to 8.5.[3][6]
Quenching is a critical step in any bioconjugation reaction involving NHS esters. It involves the addition of a reagent to consume any unreacted NHS ester, thereby stopping the reaction. This is essential for several reasons:
-
Preventing Non-Specific Labeling: Failure to quench can lead to the continued reaction of the NHS ester with other molecules in the sample during downstream processing or analysis.
-
Minimizing Side Reactions: NHS esters can participate in side reactions, such as the O-acylation of serine, threonine, and tyrosine residues, leading to "over-labeled" products.[4][7] Effective quenching minimizes these undesirable modifications.
-
Ensuring Reproducibility: For quantitative studies, complete and consistent quenching is paramount to achieving precise and reproducible results.[7]
Chemical Principles of NHS Ester Quenching
There are two primary mechanisms for quenching unreacted NHS esters:
-
Aminolysis: This is the most common method and involves the addition of a small molecule containing a primary amine. The amine reacts with the NHS ester to form a stable amide bond, effectively capping the reactive group. Common quenching agents that work via this mechanism include Tris, glycine, and ethanolamine.[6][8][9]
-
Hydrolysis: The NHS ester bond is susceptible to hydrolysis, which breaks the ester linkage and regenerates the original carboxyl group of the Benzyloxycarbonyl-PEG3 moiety. The rate of hydrolysis is highly dependent on pH, increasing significantly at pH values above 8.5.[3][8][9]
The general reaction of an NHS ester with a primary amine and the competing hydrolysis reaction are illustrated below.
Figure 1: General reaction pathways for an NHS ester.
Selection of a Quenching Strategy
The choice of quenching agent and strategy depends on the specific requirements of the experiment. The table below summarizes the most common quenching agents and their recommended working conditions.
| Quenching Agent | Recommended Concentration | Typical Reaction Time | pH | Key Considerations |
| Tris | 20-100 mM | 15-60 min | 7.2-8.0 | Widely used, effective, and readily available.[3][8] |
| Glycine | 50-100 mM | 15-30 min | 7.2-8.0 | A simple amino acid, easy to remove during purification.[3][6] |
| Ethanolamine | 20-50 mM | 15-30 min | 7.2-8.0 | Effective, but may not be suitable for all systems.[8][9] |
| Hydroxylamine | 10-400 mM | 30-60 min | ~8.5 | Can also reverse some O-acylation side products.[7][8] |
| Methylamine (B109427) | 0.4 M | 60 min | >9.0 | Highly effective at removing O-acylation byproducts.[7] |
| Hydrolysis | N/A | ~30 min | >8.6 | Regenerates the carboxyl group; no additional reagent needed.[9] |
Note: The reaction times and concentrations are starting points and may require optimization for your specific system.
Experimental Protocols
Important Preliminary Steps:
-
The initial conjugation reaction between your target molecule and Benzyloxycarbonyl-PEG3-NHS ester should be performed in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH of 7.2-8.5.[5][10][11]
-
Prepare stock solutions of quenching agents in a suitable buffer and ensure the final pH of the reaction mixture is within the desired range after their addition.
Protocol 1: Quenching with Tris or Glycine
This is the most standard and widely applicable quenching protocol.
Materials:
-
Reaction mixture containing unreacted Benzyloxycarbonyl-PEG3-NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.
Procedure:
-
Following the desired incubation time for your conjugation reaction, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction.
-
Mix gently by vortexing or pipetting.
-
Incubate the reaction for 15-30 minutes at room temperature.[6]
-
The quenched reaction is now ready for purification (e.g., dialysis, gel filtration, or chromatography) to remove the excess quenching reagent, the quenched linker, and N-hydroxysuccinimide byproduct.
Protocol 2: Quenching and Reversal of O-acylation with Hydroxylamine or Methylamine
This protocol is recommended when "over-labeling" on serine, threonine, or tyrosine residues is a concern. A recent study demonstrated that methylamine is particularly effective for this purpose.[7]
Materials:
-
Reaction mixture containing unreacted Benzyloxycarbonyl-PEG3-NHS ester.
-
Quenching Solution: 4 M Hydroxylamine, pH 8.5, or 4 M Methylamine.
Procedure:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 0.4 M.
-
Mix gently.
-
Incubate the reaction for 1 hour at room temperature.[7]
-
Proceed with the purification of the final conjugate.
Protocol 3: Quenching by pH-Induced Hydrolysis
This method is useful if the addition of another amine-containing molecule is undesirable and the regeneration of the linker's carboxyl group is acceptable.
Procedure:
-
Increase the pH of the reaction mixture to >8.6 by adding a small amount of a suitable base (e.g., 1 M NaOH).
-
Incubate at room temperature for at least 30 minutes. The half-life of an NHS ester at pH 8.6 is approximately 10 minutes.[3][8]
-
Neutralize the solution by adding a suitable buffer (e.g., PBS) before proceeding to purification.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for a bioconjugation reaction involving an NHS ester, including the critical quenching step.
Figure 2: A typical workflow for NHS ester conjugation.
Data Presentation: Quenching Efficiency
The efficiency of quenching can be assessed by monitoring the disappearance of the unreacted NHS ester or by quantifying the reduction in undesirable side products.
Table 1: Comparison of Quenching/Deacylation Efficiency
| Quenching Condition | Over-labeled Peptides Remaining | Reference |
| 0.2 M Tris | Not specified, but used as a control for standard quenching. | [7] |
| 0.4 M Hydroxylamine (1 hr) | Substantial levels remained. | [7] |
| 0.4 M Methylamine (1 hr) | < 1% | [7] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [3][8] |
| 8.6 | 4°C | 10 minutes | [3][8] |
These tables highlight the superior efficiency of methylamine for removing O-acylation byproducts and provide quantitative data on the rate of hydrolysis at different pH values.
Troubleshooting
-
Incomplete Quenching: If you observe continued reaction after the quenching step, ensure that a sufficient molar excess of the quenching agent was used and that the pH of the reaction mixture is appropriate for the quenching reaction to proceed.
-
Precipitation upon Quenching: If the addition of the quenching buffer causes your protein to precipitate, consider performing the quenching reaction at 4°C or using a lower concentration of the quenching agent over a longer period.
-
Interference with Downstream Assays: Be mindful that the quenching agent will be present in high concentrations in your sample. Ensure your purification method is adequate to remove it, especially if it could interfere with subsequent assays (e.g., Tris in a Bradford protein assay).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG3-NHS ester, CAS 2100306-68-9 | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Benzyloxycarbonyl-PEG3-NHS Ester Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Benzyloxycarbonyl-PEG3-NHS ester protein conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Benzyloxycarbonyl-PEG3-NHS ester to my protein?
A1: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][2] At a lower pH, the primary amine groups on the protein are protonated, making them unavailable to react with the NHS ester.[1][2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and reduces the overall yield.[1][2][3] While reactions can be performed at a physiological pH of around 7.4, they will proceed much slower, requiring longer incubation times.[4]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, leading to significantly lower yields.[3][5][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[3][4]
Q3: How should I prepare and store my Benzyloxycarbonyl-PEG3-NHS ester?
A3: Benzyloxycarbonyl-PEG3-NHS ester is sensitive to moisture.[5][6][7] It should be stored at -20°C with a desiccant.[5][6][7] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[5][6][7] The NHS ester should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][5][6][7] Stock solutions in aqueous buffers should not be stored as the NHS ester will hydrolyze over time.[8] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to 1-2 months.[1]
Q4: What is the primary reason for low conjugation yield?
A4: The most common reason for low yield is the hydrolysis of the NHS ester.[3] This competing reaction with water becomes more significant at higher pH values and temperatures.[3] Other factors that can contribute to low yield include the presence of primary amine-containing substances in the reaction buffer, improper storage of the NHS ester leading to degradation, and suboptimal reactant concentrations.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields in your protein conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation detected | Hydrolysis of NHS ester | - Ensure the reaction pH is within the optimal range of 8.3-8.5.[1][2] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][4][5][6][7] - Avoid prolonged reaction times at room temperature; consider performing the reaction at 4°C for a longer duration.[3] |
| Presence of competing primary amines | - Use an amine-free buffer such as PBS, sodium bicarbonate, or borate.[3][4] - Ensure your protein solution is free from stabilizers like Tris, glycine, or ammonium (B1175870) salts. If present, remove them by dialysis or buffer exchange.[5][6][8] | |
| Inactive NHS ester | - Store the Benzyloxycarbonyl-PEG3-NHS ester at -20°C with a desiccant.[5][6][7] - Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5][6][7] - Use a fresh vial of the reagent if you suspect degradation of the current stock. | |
| Inconsistent conjugation results | Variability in reaction conditions | - Precisely control the pH of the reaction buffer. - Maintain a consistent reaction time and temperature for all experiments. - Ensure accurate and consistent molar ratios of the NHS ester to the protein. |
| Protein concentration is too low | - Increase the protein concentration. Higher concentrations (1-10 mg/mL) generally lead to better conjugation efficiency.[1][2][8] | |
| Low degree of labeling | Insufficient molar excess of NHS ester | - Increase the molar ratio of Benzyloxycarbonyl-PEG3-NHS ester to your protein. A 20-fold molar excess is a common starting point for antibodies.[5][6] The optimal ratio may need to be determined empirically. |
| Inaccessible primary amines on the protein | - The three-dimensional structure of a protein can limit the accessibility of some primary amine groups (lysine residues and the N-terminus).[9] If a higher degree of labeling is required and increasing the molar excess of the NHS ester does not help, consider alternative conjugation chemistries. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to help optimize your conjugation reaction.
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation
| pH | Half-life of NHS Ester Hydrolysis (at room temperature) | Amidation Reaction Half-life (with 2 equivalents of amine) | Amide Yield |
| 8.0 | 210 minutes[10][11] | 80 minutes[10] | 80-85%[10] |
| 8.5 | 180 minutes[10][11] | 20 minutes[10] | 80-85%[10] |
| 9.0 | 125 minutes[10][11] | 10 minutes[10] | 80-85%[10] |
Table 2: Impact of Reactant Concentration on Amide Yield
| NHS Ester Concentration | Amine Concentration | Amide Yield (P3-NHS) | Amide Yield (P4-NHS) |
| 1.0 mM | 2.0 mM | 88%[10] | 97%[10] |
| 0.316 mM | 0.632 mM | 74%[10] | 89%[10] |
| 0.1 mM | 0.2 mM | 56%[10] | 73%[10] |
Experimental Protocols
General Protocol for Protein Conjugation with Benzyloxycarbonyl-PEG3-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[1][2]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[5][6][8]
2. Preparation of Benzyloxycarbonyl-PEG3-NHS Ester Solution:
-
Allow the vial of Benzyloxycarbonyl-PEG3-NHS ester to warm to room temperature before opening.[5][6][7]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][6]
3. Conjugation Reaction:
-
Add the calculated volume of the Benzyloxycarbonyl-PEG3-NHS ester stock solution to the protein solution. A common starting point is a 20-fold molar excess of the NHS ester to the protein.[5][6]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[5][7]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][3] Protect from light if the PEG linker is attached to a fluorescent dye.
4. Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.[3]
5. Purification of the Conjugate:
-
Remove unreacted Benzyloxycarbonyl-PEG3-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4][5]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. biotium.com [biotium.com]
- 9. youtube.com [youtube.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzyloxycarbonyl-PEG3-NHS Ester Labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Benzyloxycarbonyl-PEG3-NHS ester for biomolecule labeling. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
One of the most common issues encountered during labeling experiments with NHS esters is a lower-than-expected yield of the conjugated product. This is often due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which competes with the desired amine labeling reaction.[1][2]
Possible Cause 1: Hydrolysis of the Benzyloxycarbonyl-PEG3-NHS Ester
The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that yields an inactive carboxylic acid and N-hydroxysuccinimide.[1] This competing reaction is highly dependent on pH and temperature.[1][3]
-
Influence of pH: The rate of hydrolysis increases significantly with higher pH.[1][3] While a slightly alkaline pH is necessary to deprotonate primary amines for the labeling reaction, a pH that is too high will accelerate hydrolysis and reduce the amount of active NHS ester available.[3]
-
Influence of Temperature: Higher temperatures also increase the rate of hydrolysis.
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters
| NHS Ester Type | pH | Temperature (°C) | Half-life |
| Generic NHS Ester[1] | 7.0 | 0 | 4-5 hours |
| Generic NHS Ester[1] | 8.6 | 4 | 10 minutes |
| Porphyrin-PEG-NHS Ester[4] | 8.0 | Room Temperature | 210 minutes |
| Porphyrin-PEG-NHS Ester[4] | 8.5 | Room Temperature | 180 minutes |
| Porphyrin-PEG-NHS Ester[4] | 9.0 | Room Temperature | 125 minutes |
Solution:
-
Maintain the reaction pH within the optimal range of 7.2 to 8.5.[1] The ideal pH is often found to be between 8.3 and 8.5.[3]
-
Perform the reaction at room temperature or 4°C.[1] For longer incubation times, keeping the reaction on ice is recommended.[3]
-
Always prepare fresh solutions of the Benzyloxycarbonyl-PEG3-NHS ester immediately before use.[3]
Possible Cause 2: Incompatible Buffer or Solution Components
The choice of buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (TBS) or glycine, will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency.[1]
-
Other Nucleophiles: Other nucleophiles present in the solution can also interfere with the labeling reaction.[2]
-
Contaminants: The quality of solvents like DMF is important, as it can degrade into dimethylamine, which will react with the NHS ester.[3]
Table 2: Recommended Buffers for NHS Ester Labeling Reactions
| Buffer | Recommended Concentration | pH Range |
| Phosphate Buffered Saline (PBS) | 1X | 7.2 - 7.4 |
| Borate Buffer | 50 - 100 mM | 8.0 - 9.0 |
| Carbonate/Bicarbonate Buffer | 100 mM | 8.0 - 9.0 |
| HEPES Buffer | 100 mM | 7.2 - 8.0 |
Solution:
-
Use a non-amine-containing buffer within the recommended pH range of 7.2-8.5.[1][5]
-
Ensure that the biomolecule solution is free from other primary amine-containing additives.
-
If using DMF to dissolve the NHS ester, use a high-quality, amine-free grade.[3]
Possible Cause 3: Inactive Reagent due to Improper Storage
Benzyloxycarbonyl-PEG3-NHS ester is sensitive to moisture.[6] Improper storage can lead to hydrolysis before the reagent is even used in an experiment.
Solution:
-
Store the solid Benzyloxycarbonyl-PEG3-NHS ester desiccated and protected from moisture.[6][7]
-
Before opening, allow the reagent vial to equilibrate to room temperature to prevent condensation.[6][7]
-
For optimal stability, consider purging the vial with an inert gas like nitrogen or argon before sealing for storage.[7]
Possible Cause 4: Suboptimal Reaction Conditions
The efficiency of the labeling reaction is also influenced by the concentration of the reactants and the duration of the reaction.
Solution:
-
Molar Excess: Use a molar excess of the Benzyloxycarbonyl-PEG3-NHS ester relative to the amount of the biomolecule to favor the labeling reaction over hydrolysis.[2][3] A 5- to 10-fold molar excess is a common starting point.[2]
-
Biomolecule Concentration: A higher concentration of the target biomolecule can improve labeling efficiency.[3] Optimal concentrations are typically in the range of 1-10 mg/mL.[3]
-
Reaction Time: Typical reaction times range from 1 to 4 hours at room temperature, or overnight on ice.[3][8]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of labeling with Benzyloxycarbonyl-PEG3-NHS ester?
A: Benzyloxycarbonyl-PEG3-NHS ester is an amine-reactive reagent.[9] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][10] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile.[10]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Preventing Protein Aggregation During NHS Ester Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during N-hydroxysuccinimide (NHS) ester labeling of proteins.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester labeling that can lead to protein aggregation.
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction. [1][2]
This is a clear indication of significant protein aggregation.
-
Immediate Action:
-
Place the reaction on ice to slow down the aggregation process.
-
If possible, gently centrifuge the sample at a low speed to pellet the aggregated protein and recover the soluble, labeled protein. Note that this may result in a significant loss of product.
-
-
Troubleshooting Steps:
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[1][2][3] Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified, labeled protein.
-
Optimize Molar Ratio of NHS Ester: A high molar excess of the labeling reagent can lead to over-labeling and precipitation.[2][3][4] Perform a titration experiment to determine the lowest molar ratio of NHS ester to protein that still provides the desired degree of labeling.
-
Change the Labeling Reagent: If using a hydrophobic dye, the increased hydrophobicity of the protein surface can promote aggregation.[2][4] Switch to a more hydrophilic or sulfonated version of the dye.
-
Optimize Buffer Conditions:
-
pH: While the optimal pH for NHS ester reactions is typically 8.3-8.5, this may not be the optimal pH for your protein's stability.[5] Test a range of pH values between 7.2 and 9.0.[6]
-
Ionic Strength: Some proteins are sensitive to low salt concentrations.[7] Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions that may contribute to aggregation.[2]
-
-
Add Stabilizing Excipients: Incorporate stabilizing additives into the labeling buffer. (See Table 2 for examples).
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time to achieve the desired degree of labeling.[2]
-
Issue 2: The labeled protein solution appears clear, but subsequent analysis reveals the presence of soluble aggregates.
Soluble aggregates may not be visible to the naked eye but can negatively impact downstream applications.
-
Detection Methods:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers and higher-order aggregates.[1][2][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregated species.[1][2]
-
Aggregation Index: A simple UV-based method that measures the ratio of protein absorbance at 280 nm to 350 nm. An increase in the 350 nm reading indicates light scattering from aggregates.[8]
-
-
Troubleshooting Steps:
-
Refine Buffer Composition: The presence of soluble aggregates indicates that the buffer conditions are not optimal for your protein's stability. Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state.
-
Optimize Purification of the Labeled Protein: Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This also allows for buffer exchange into a stable storage buffer.[3]
-
Incorporate Co-solvents: The addition of co-solvents like glycerol (B35011) or sucrose (B13894) can enhance protein stability. Experiment with different concentrations to find the optimal level for your protein.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I add the NHS ester reagent?
Protein aggregation during NHS ester labeling can be caused by several factors:
-
Increased Hydrophobicity: Many fluorescent dyes and biotin (B1667282) are hydrophobic. Attaching them to the protein surface increases its overall hydrophobicity, which can lead to aggregation.[2][4]
-
High Molar Excess of Reagent: A large excess of the NHS ester reagent can lead to extensive and uncontrolled modification of the protein, altering its surface properties and causing it to aggregate.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability. If the buffer is not optimal for your specific protein, it can become unstable and aggregate upon addition of the labeling reagent.[1][3]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1][3]
Q2: What is the ideal protein concentration for a labeling reaction?
There is no single ideal protein concentration, as it is protein-dependent. A higher protein concentration can improve labeling efficiency, but it also increases the risk of aggregation.[2] A general recommendation is to start with a concentration in the range of 1-5 mg/mL.[3] If you observe aggregation, try reducing the protein concentration.
Q3: How does the choice of labeling dye affect protein aggregation?
The properties of the dye are a critical factor. Highly hydrophobic dyes are more likely to induce aggregation by increasing the non-polar character of the protein surface.[2] Larger, more rigid dyes can also disrupt the protein's native structure. To minimize aggregation, consider using more hydrophilic or sulfonated dyes.[2][4]
Q4: Can the dye-to-protein ratio influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a crucial parameter. Over-labeling, resulting from a high dye-to-protein ratio, can significantly alter the protein's physicochemical properties and increase its propensity to aggregate.[2][4] It is important to optimize this ratio to achieve the desired degree of labeling without compromising protein stability.
Q5: What is the best buffer to use for NHS ester labeling?
The ideal buffer maintains protein stability while allowing the labeling reaction to proceed efficiently. Since every protein is different, there is no single "best" buffer. However, some general guidelines are:
-
Amine-Free: The buffer must not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[6]
-
pH: The reaction is typically performed at a pH between 7.2 and 9.0, with an optimal range of 8.3-8.5 for the NHS ester reaction.[5][6] However, the optimal pH for your protein's stability should be the primary consideration.
-
Common Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer are commonly used.[6][9]
Data Presentation
Table 1: Recommended Starting Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 5-20 fold | For sensitive proteins, start with a lower molar excess. For robust or low-concentration proteins, a higher excess may be necessary.[3] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. If aggregation occurs, reduce the concentration.[3] |
| pH | 7.2-9.0 | The optimal pH for the NHS ester reaction is 8.3-8.5, but the primary consideration should be the pH at which your protein is most stable.[5][6] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can slow down aggregation but may require longer reaction times.[2] |
| Reaction Time | 1-4 hours (Room Temp) or 4-12 hours (4°C) | Optimize based on the desired degree of labeling and protein stability.[3][5][9] |
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[1] |
| Sucrose | 0.25-1 M | An osmolyte that favors the native protein state.[1] |
| Arginine & Glutamate | 50 mM (equimolar mix) | Can increase protein solubility by binding to charged and hydrophobic regions and through charge screening.[1][10] |
| Non-detergent Sulfobetaines | 0.5-2 M | Can reduce aggregation by minimizing non-specific interactions.[1] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can lead to aggregation.[1][3][10] |
Experimental Protocols
Protocol: General Procedure for NHS Ester Labeling of a Protein
This protocol provides a starting point for labeling a protein with an NHS ester. Optimization will be required for your specific protein and label.
-
Materials and Reagent Preparation:
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-5 mg/mL. Ensure that any amine-containing stabilizers have been removed.[11]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[3]
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 4-12 hours. Protect from light if using a fluorescent dye.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Assess the sample for aggregation using methods like SEC or DLS.
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[1][12]
-
Visualizations
Caption: A flowchart for troubleshooting protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. approcess.com [approcess.com]
- 9. glenresearch.com [glenresearch.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. biotium.com [biotium.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Z-PEG3-NHS Ester Reactions with Sensitive Proteins
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Z-PEG3-NHS ester for the PEGylation of sensitive proteins. It covers frequently asked questions, troubleshooting strategies, and detailed experimental protocols to help optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Z-PEG3-NHS ester with a protein?
A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on a protein is a balance between reaction efficiency and the stability of both the reagent and the protein. Generally, a pH range of 7.2 to 8.5 is recommended.[1] The reaction with primary amines is significantly more efficient at a slightly alkaline pH (8.0-8.5).[2][3] However, at higher pH values, the competing reaction—hydrolysis of the NHS ester—also accelerates, which can reduce the conjugation yield.[1][2][3] For particularly sensitive proteins, it may be necessary to perform the reaction at a lower pH (around 7.2-7.4) to maintain protein structure and function, even though the reaction may proceed more slowly.[4]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the Z-PEG3-NHS ester.[1][5] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[1] Avoid buffers like Tris, as they contain primary amines.[1][5] If your protein is already in a Tris-containing buffer, it should be exchanged into an amine-free buffer via dialysis or desalting column before initiating the reaction.[5]
Q3: How does pH affect the stability of the Z-PEG3-NHS ester?
A3: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis, where the NHS ester reacts with water and becomes non-reactive, increases significantly with pH.[1][6] For example, the half-life of a typical NHS ester can be several hours at pH 7.0 but may decrease to just minutes at pH 8.6.[1] Therefore, it is recommended to prepare solutions of Z-PEG3-NHS ester immediately before use and not to store them in aqueous solutions.[5]
Q4: My protein is sensitive to pH. How can I minimize damage during the reaction?
A4: For sensitive proteins, it is critical to work within a pH range that maintains their native conformation and activity.[7][8][9] You may need to perform initial screening experiments at various pH levels (e.g., 7.0, 7.5, 8.0) to find the best compromise between conjugation efficiency and protein stability. Reducing the reaction temperature (e.g., to 4°C) can also help to preserve the protein's integrity during the conjugation process.[1] Additionally, minimizing the reaction time can help reduce exposure to potentially destabilizing conditions.
Q5: How do I stop or "quench" the reaction?
A5: The reaction can be stopped by adding a buffer that contains primary amines, such as Tris or glycine.[1] These small molecules will react with any remaining Z-PEG3-NHS ester, preventing further modification of the protein. A final concentration of 20-50 mM of the quenching reagent is typically sufficient.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The pH may be too low, causing the protein's primary amines to be protonated and unreactive.[2][3] | Verify the pH of your reaction buffer and adjust to a range of 7.2-8.5. For sensitive proteins, a stepwise increase in pH may be necessary. |
| Hydrolyzed Reagent: The Z-PEG3-NHS ester may have been hydrolyzed by moisture or improper storage. | Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[5] Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[2][5] | |
| Competing Amines: The reaction buffer may contain primary amines (e.g., Tris).[1][5] | Exchange the protein into an amine-free buffer such as PBS before adding the Z-PEG3-NHS ester.[5] | |
| Protein Aggregation/Precipitation | Protein Instability: The chosen pH or the addition of an organic solvent may be destabilizing the protein. | Test the protein's stability in the reaction buffer at various pH levels before starting the conjugation. Minimize the amount of organic solvent used to dissolve the Z-PEG3-NHS ester (typically not exceeding 10% of the total reaction volume).[5] Consider performing the reaction at a lower temperature (4°C). |
| Loss of Protein Activity | Modification of Critical Residues: PEGylation may be occurring at or near the active site of the protein, causing steric hindrance. | If possible, perform the reaction at a slightly lower pH. This can sometimes favor modification of the more accessible and reactive N-terminal amine over lysine (B10760008) residues. Site-directed PEGylation methods may be necessary for proteins with highly sensitive active sites.[10] |
| Denaturation: The reaction conditions may be causing the protein to unfold. | Re-evaluate the pH and temperature of the reaction. Perform activity assays at different time points during the conjugation to monitor for any loss of function. |
Data and Reaction Kinetics
The efficiency of the NHS ester reaction is a competition between aminolysis (the desired reaction with the protein) and hydrolysis (the competing reaction with water). The rates of both reactions are pH-dependent.
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Half-life of NHS Ester (at 4°C) | Comments |
| 7.0 | Slower | Slow | 4-5 hours[1] | Recommended for highly sensitive proteins where stability is the primary concern. |
| 7.5 | Moderate | Moderate | ~2 hours | A good starting point for balancing reactivity and protein stability. |
| 8.0 | Fast | Fast | ~30-60 minutes | Often provides a good yield without excessive hydrolysis. |
| 8.5 | Very Fast | Very Fast | ~10-15 minutes[1] | High reaction rate, but also rapid hydrolysis. May require a higher molar excess of the PEG reagent. |
Note: The data presented are illustrative and based on typical NHS ester behavior. Actual rates will vary depending on the specific protein, buffer composition, and temperature.
Diagrams
Caption: Competing reaction pathways for Z-PEG3-NHS ester.
Caption: Troubleshooting logic for low conjugation efficiency.
Experimental Protocols
Protocol 1: pH Optimization for a Sensitive Protein
This protocol outlines a method for determining the optimal pH for your specific protein.
-
Buffer Preparation: Prepare three separate batches of your chosen amine-free buffer (e.g., 100 mM phosphate (B84403) buffer) and adjust them to pH 7.0, 7.5, and 8.0.
-
Protein Preparation: Dissolve or exchange your sensitive protein into each of the three buffers to a final concentration of 1-10 mg/mL.[2] Aliquot equal amounts of the protein solution for each reaction.
-
Z-PEG3-NHS Ester Preparation: Immediately before use, dissolve the Z-PEG3-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[5]
-
Reaction Initiation: Add a calculated molar excess (e.g., 20-fold) of the Z-PEG3-NHS ester stock solution to each of the three protein solutions.[5] Ensure the final DMSO concentration is below 10%.[5]
-
Incubation: Incubate the reactions for a set time, for example, 1 hour at room temperature or 2 hours at 4°C.[5]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM.
-
Analysis: Analyze the results from each pH condition using SDS-PAGE to visualize the degree of PEGylation (a shift in molecular weight) and a relevant activity assay to determine the retention of protein function.
-
Optimization: Based on the results, select the pH that provides the best balance of conjugation efficiency and retained protein activity.
Protocol 2: Standard Conjugation Reaction
This protocol is for a standard reaction once the optimal pH has been determined.
-
Protein Preparation: Prepare your protein in the optimized amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
Reagent Calculation: Calculate the amount of Z-PEG3-NHS ester needed for the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[5]
-
Reagent Preparation: Equilibrate the vial of Z-PEG3-NHS ester to room temperature before opening.[5] Dissolve the calculated amount in a minimal volume of anhydrous DMSO or DMF.[5][6]
-
Conjugation: Add the dissolved Z-PEG3-NHS ester to the stirring protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours.[1][2] The optimal time may need to be determined empirically.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted Z-PEG3-NHS ester and byproducts by dialysis, size-exclusion chromatography (gel filtration), or another suitable purification method.[2][5]
-
Characterization: Confirm the extent of PEGylation using methods such as SDS-PAGE, and assess the purity and activity of the final conjugate. Store the purified conjugate under conditions optimal for the unmodified protein.[5]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Improving the protein activity and stability under acidic conditions via site-specific conjugation of a pH-responsive polyelectrolyte - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Improving the protein activity and stability under acidic conditions via site-specific conjugation of a pH-responsive polyelectrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of NHS esters with amino acids other than lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of N-hydroxysuccinimide (NHS) esters with amino acids other than lysine (B10760008). This resource is intended for researchers, scientists, and drug development professionals working with bioconjugation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NHS esters in bioconjugation?
A1: The primary target for NHS esters are primary aliphatic amine groups (–NH₂). In proteins, these are predominantly the ε-amino group of lysine (Lys, K) residues and the α-amino group at the N-terminus of the polypeptide chain. The reaction involves a nucleophilic acyl substitution, which results in the formation of a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1]
Q2: What are the optimal reaction conditions for NHS ester conjugation to primary amines?
A2: NHS ester conjugation reactions are highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[1][2] Below this range, the primary amines are protonated (-NH₃⁺), rendering them less nucleophilic and thus less reactive. Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the overall conjugation efficiency.[1][2][3]
Q3: Can NHS esters react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains. These side reactions are generally less efficient and the resulting linkages can be less stable than the amide bonds formed with lysine. Significant side reactions have been documented with the following amino acids:
-
Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups (-OH) of these amino acids can be acylated by NHS esters, which forms an ester bond. This O-acylation is more likely to occur when accessible primary amines are limited.[4][5][6]
-
Cysteine (Cys): The sulfhydryl group (-SH) of cysteine is a strong nucleophile and can react with NHS esters to form a thioester linkage.[5] However, this reaction is generally less favored than the reaction with primary amines.[5]
-
Histidine (His): The imidazole (B134444) ring of histidine can also react with NHS esters, although this is generally considered a minor side reaction.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during NHS ester conjugation experiments that may be related to side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. The rate of hydrolysis is significantly increased at higher pH.[2] | Prepare NHS ester solutions fresh before each use. Use anhydrous solvents like DMSO or DMF to dissolve the NHS ester.[3] Maintain the reaction pH within the optimal range of 7.2-8.5.[1][2] |
| Incorrect Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester.[3] | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[7] If the protein is in an amine-containing buffer, perform a buffer exchange prior to conjugation.[7] | |
| Heterogeneous Product/Unexpected Mass | Side Reactions with Other Amino Acids: The NHS ester may be reacting with tyrosine, serine, threonine, or cysteine residues, leading to a mixed population of conjugated products. | Adjust the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor reactions with less nucleophilic groups. To selectively reverse O-acylation of serine and threonine, consider a post-conjugation treatment with hydroxylamine (B1172632).[1] |
| Loss of Protein Activity | Modification of Critical Residues: The NHS ester may have reacted with a lysine or another amino acid residue that is essential for the protein's biological function. | If the active site is known, consider using site-specific conjugation methods. Alternatively, optimize the molar ratio of the NHS ester to the protein to minimize the degree of labeling and reduce the probability of modifying critical residues. |
| Protein Aggregation | High Degree of Labeling: Excessive modification of surface amino acids can alter the protein's charge and solubility, leading to aggregation. | Perform pilot experiments with varying molar ratios of NHS ester to protein to find the optimal ratio that provides sufficient labeling without causing aggregation. |
Quantitative Data on Amino Acid Reactivity
While precise reaction rate constants are not always available in a consolidated format, the general reactivity of NHS esters with different amino acid side chains can be summarized.
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability | Optimal pH for Reaction |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable | 7.2 - 8.5[1][2] |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable | 7.2 - 8.5[1][2] |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile | 6.5 - 7.5 |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Labile | ~7.5 |
| Serine | Hydroxyl (-OH) | Low | Ester | Labile | > 7.5 |
| Threonine | Hydroxyl (-OH) | Low | Ester | Labile | > 7.5 |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile | > 7.0 |
Experimental Protocols
Protocol 1: Detection of Side Reactions by Mass Spectrometry
This protocol provides a general workflow for identifying and characterizing side reactions of NHS esters using mass spectrometry.
1. Protein Conjugation:
- Perform the NHS ester conjugation reaction under the desired experimental conditions (e.g., varying pH, molar excess of NHS ester).
- Include a negative control with no NHS ester.
2. Sample Preparation for Mass Spectrometry:
- Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
- Purification: Remove excess NHS ester and byproducts using size-exclusion chromatography or dialysis.
- Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide scrambling.
- Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
3. LC-MS/MS Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Acquire high-resolution mass spectra to accurately determine the mass of the modified peptides.
4. Data Analysis:
- Use specialized software to search the MS/MS data against the protein sequence.
- Include the mass of the NHS ester conjugate as a variable modification on all potential reactive amino acid residues (Lys, N-terminus, Ser, Thr, Tyr, Cys, His).
- Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
Protocol 2: Reversal of O-Acylation with Hydroxylamine
This protocol can be used to selectively cleave the less stable ester bonds formed on serine, threonine, and tyrosine residues, while leaving the more stable amide bonds on lysine and the N-terminus intact.[1]
1. Initial Conjugation:
- Perform the NHS ester conjugation as per your standard protocol.
2. Hydroxylamine Treatment:
- After the conjugation reaction, add a freshly prepared solution of hydroxylamine hydrochloride to the reaction mixture. A final concentration of 0.5 M is a good starting point.
- Adjust the pH of the solution to ~8.5 with a suitable base (e.g., NaOH).
- Incubate the reaction at 37°C for 1-4 hours.
3. Purification:
- Remove the hydroxylamine and other small molecules by size-exclusion chromatography or dialysis against the desired storage buffer.
4. Analysis:
- Analyze the treated and untreated samples by mass spectrometry (as described in Protocol 1) or other appropriate methods to confirm the removal of O-acyl modifications.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathways of NHS esters with primary amines and potential side reactions.
References
Technical Support Center: Z-PEG3-NHS Ester Reactions in the Presence of Amine-Containing Buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of Z-PEG3-NHS ester in the presence of amine-containing buffers such as Tris.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using Tris buffer for Z-PEG3-NHS ester reactions?
A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group. This primary amine will competitively react with the N-hydroxysuccinimide (NHS) ester of your Z-PEG3-NHS molecule. This reaction leads to the inactivation of the NHS ester, preventing it from reacting with your target molecule and significantly reducing the efficiency of your conjugation reaction.
Q2: What are the consequences of this competing reaction?
A2: The primary consequence is a significant reduction in the yield of your desired conjugate. The Z-PEG3-NHS ester will be consumed by the Tris buffer, leaving less available to react with your target protein, antibody, or other amine-containing molecule of interest. This can also lead to difficulties in downstream purification, as you will have a heterogeneous mixture of unreacted starting materials and the Tris-conjugated PEG.
Q3: Can I "quench" my NHS ester reaction with Tris?
A3: Yes, Tris is often used to quench NHS ester reactions. Once your intended reaction is complete, adding Tris buffer will consume any remaining unreacted NHS esters, preventing further reactions. A final concentration of 20-50 mM Tris is typically sufficient for quenching.
Q4: What are recommended alternative buffers for NHS ester reactions?
A4: Amine-free buffers are essential for successful NHS ester conjugations. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and MES buffers. It is crucial to ensure that these buffers are also free from other primary amine contaminants.
Q5: How can I remove Tris from my protein solution before starting the conjugation?
A5: If your protein of interest is in a Tris-containing buffer, it is critical to remove the Tris before adding the Z-PEG3-NHS ester. This can be achieved through dialysis, diafiltration, or using desalting columns.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Presence of primary amine-containing buffers (e.g., Tris) in the reaction mixture. | 1. Ensure all buffers used in the reaction are amine-free (e.g., PBS, HEPES). 2. If the protein was stored in Tris, remove it by dialysis or buffer exchange before starting the conjugation. |
| Inconsistent results between experiments | Variable amounts of contaminating primary amines in the reaction. | 1. Standardize the buffer preparation protocol. 2. Dedicate a set of reagents and buffers specifically for amine-reactive chemistry to avoid cross-contamination. |
| Difficulty in purifying the final conjugate | Presence of Tris-PEG adducts alongside the desired product. | 1. Proactively switch to an amine-free buffer for the conjugation reaction. 2. If the reaction has already been performed in Tris, consider purification methods that can separate based on size and charge, though this may be challenging. |
Experimental Protocols
Protocol 1: Buffer Exchange to Remove Tris
-
Resuspend your protein sample in the Tris-containing buffer.
-
Prepare a desalting column according to the manufacturer's instructions, equilibrating it with an amine-free buffer (e.g., PBS, pH 7.4).
-
Apply your protein sample to the column.
-
Elute the protein with the amine-free buffer. The larger protein will pass through the column quickly, while the smaller Tris molecules will be retained.
-
Collect the fractions containing your protein. Confirm the protein concentration using a suitable method (e.g., Bradford assay).
Protocol 2: General Z-PEG3-NHS Ester Conjugation
-
Dissolve your target molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration.
-
Dissolve the Z-PEG3-NHS ester in a dry, aprotic organic solvent (e.g., DMSO or DMF) immediately before use.
-
Add the desired molar excess of the Z-PEG3-NHS ester solution to your target molecule solution.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The optimal time may need to be determined empirically.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM.
-
Purify the conjugate using appropriate chromatography methods (e.g., size exclusion or ion exchange).
Visual Guides
Caption: Competing reactions for Z-PEG3-NHS ester in the presence of Tris buffer.
Caption: Troubleshooting workflow for low Z-PEG3-NHS ester conjugation yield.
Caption: Decision process for buffer selection in NHS ester reactions.
Technical Support Center: Monitoring NHS Ester Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring the progress of N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an NHS ester conjugation reaction?
An NHS ester conjugation reaction is a common method used to create a stable amide bond by reacting an NHS ester with a primary amine (-NH2).[1][2] This is frequently used to label or crosslink proteins, peptides, and other biomolecules.[2][3] The reaction is pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[1][4]
Q2: Why is it important to monitor the reaction progress?
Monitoring the reaction allows you to:
-
Confirm that the desired conjugation is occurring.
-
Optimize reaction conditions (e.g., reaction time, molar ratio of reactants) to maximize yield and minimize side products.
-
Troubleshoot failed or inefficient reactions.
-
Determine the degree of labeling (DOL), which is the average number of labels conjugated to each target molecule.
Q3: What are the common methods for monitoring conjugation?
The progress of an NHS ester conjugation reaction can be monitored using several analytical techniques, including:
-
Chromatography: Techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC) can separate the conjugated product from the unreacted starting materials.[5][6]
-
Spectroscopy: UV-Vis spectroscopy can be used to quantify the amount of unreacted amine groups or to measure the absorbance of a chromogenic label.[7][8] Mass spectrometry (e.g., MALDI-TOF) can confirm the mass increase corresponding to the attached label.[9][10]
-
Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can resolve the conjugated product from the unconjugated protein based on the change in molecular weight.[11][12]
Experimental Workflow for Monitoring Conjugation
The following diagram illustrates a general workflow for monitoring an NHS ester conjugation reaction.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. pcl.tamu.edu [pcl.tamu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Protein analysis SDS PAGE [qiagen.com]
Troubleshooting guide for PROTAC synthesis using Z-PEG3-NHS ester
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Z-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is Z-PEG3-NHS ester and why is it used in PROTAC synthesis?
Z-PEG3-NHS ester is a heterobifunctional linker commonly used in the synthesis of PROTACs. It consists of a Z-group (benzyloxycarbonyl), a three-unit polyethylene (B3416737) glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester. The PEG chain enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[1][2] The NHS ester is a reactive group that specifically couples with primary amines on a target protein ligand or an E3 ligase ligand to form a stable amide bond.[3]
Q2: What is the optimal pH for reacting Z-PEG3-NHS ester with a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[3] At a lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lead to lower yields of the desired PROTAC.[3]
Q3: What are the recommended storage conditions for Z-PEG3-NHS ester?
Z-PEG3-NHS ester is sensitive to moisture and should be stored at -20°C with a desiccant.[4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive NHS ester.[4]
Q4: How can I monitor the progress of my PROTAC synthesis reaction?
The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods allow for the identification of starting materials, the desired product, and any potential side products or impurities.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Cause 1: Inactive Z-PEG3-NHS ester due to hydrolysis.
-
Solution: The NHS ester is highly susceptible to hydrolysis. Ensure that the Z-PEG3-NHS ester is stored under dry conditions and brought to room temperature before use to prevent moisture condensation.[4] It is recommended to use a fresh vial of the reagent if hydrolysis is suspected. You can perform a simple reactivity test by dissolving a small amount of the NHS ester in an amine-free buffer and monitoring the release of NHS by measuring the absorbance at 260-280 nm.[5]
Possible Cause 2: Suboptimal reaction pH.
-
Solution: The reaction between the NHS ester and the primary amine is pH-dependent. The optimal pH range is typically 7.2-8.5.[3] If the pH is too low, the amine will be protonated and less reactive. If the pH is too high, the NHS ester will rapidly hydrolyze. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within the optimal pH range.[3][4]
Possible Cause 3: Inappropriate solvent.
-
Solution: Z-PEG3-NHS ester is soluble in organic solvents like DMSO and DMF.[4] The reaction with an amine-containing molecule can be performed in these solvents, especially if the amine-containing substrate is not water-soluble. For aqueous reactions, the NHS ester should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous solution of the amine-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[4]
Possible Cause 4: Steric hindrance.
-
Solution: The primary amine on your protein of interest (POI) ligand or E3 ligase ligand may be sterically hindered, preventing efficient reaction with the Z-PEG3-NHS ester. Consider synthesizing an analog of your ligand with a less hindered amine or a longer linker to overcome this issue.
Issue 2: Presence of Multiple Products or Impurities
Possible Cause 1: Reaction with non-primary amines or other nucleophiles.
-
Solution: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine can occur, especially at higher pH.[6] To minimize side reactions, maintain the reaction pH within the recommended range of 7.2-8.5. Purification of the final PROTAC using methods like High-Performance Liquid Chromatography (HPLC) is crucial to remove any unwanted byproducts.[7]
Possible Cause 2: Hydrolysis of the Z-PEG3-NHS ester.
-
Solution: The hydrolyzed Z-PEG3-acid is a common impurity. To minimize its formation, ensure all reagents and solvents are anhydrous, and work quickly once the NHS ester is dissolved.[4] Purification by HPLC is effective in separating the desired PROTAC from the hydrolyzed linker.
Possible Cause 3: Di- or poly-PEGylation of the amine-containing molecule.
-
Solution: If your POI or E3 ligase ligand contains multiple primary amines, you may get a mixture of products with varying degrees of PEGylation. To control the extent of labeling, you can adjust the molar ratio of the Z-PEG3-NHS ester to the amine-containing molecule. Using a lower molar excess of the NHS ester will favor mono-substituted products.[4]
Data Presentation
Table 1: Influence of pH on the Stability of NHS Esters
This table summarizes the effect of pH on the half-life of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis significantly increases, reducing the stability of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from publicly available information on NHS ester chemistry.[3]
Experimental Protocols
General Protocol for PROTAC Synthesis using Z-PEG3-NHS Ester
This protocol describes a general method for conjugating a primary amine-containing molecule (either the POI ligand or the E3 ligase ligand) with Z-PEG3-NHS ester.
Materials:
-
Amine-containing molecule (POI ligand or E3 ligase ligand)
-
Z-PEG3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[4]
-
Non-amine containing base (e.g., Diisopropylethylamine - DIPEA) for non-aqueous reactions[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Purification column (e.g., preparative HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vial of Z-PEG3-NHS ester to room temperature before opening.[4]
-
Dissolve the amine-containing molecule in the appropriate solvent. For aqueous reactions, use the Reaction Buffer. For non-aqueous reactions, use anhydrous DMF or DMSO.[4]
-
Immediately before use, dissolve the Z-PEG3-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[4]
-
-
Conjugation Reaction:
-
For non-aqueous reactions: To the solution of the amine-containing molecule, add the Z-PEG3-NHS ester stock solution (typically 1.1-1.5 molar equivalents). If the amine is present as a salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[4]
-
For aqueous reactions: Add the Z-PEG3-NHS ester stock solution to the solution of the amine-containing molecule. The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
-
Quenching the Reaction (Optional for non-aqueous reactions):
-
To quench any unreacted Z-PEG3-NHS ester, add the Quenching Buffer and stir for 30 minutes at room temperature.[4]
-
-
Purification:
-
Purify the crude product by preparative HPLC to isolate the desired PROTAC molecule.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Mandatory Visualization
Caption: A typical workflow for the synthesis of a PROTAC using Z-PEG3-NHS ester.
Caption: A logical flowchart for troubleshooting low product yield in PROTAC synthesis.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: NHS Ester Reactions in Organic Solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of organic solvents in N-hydroxysuccinimide (NHS) ester conjugation reactions. It is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of organic solvents in NHS ester reactions?
A1: Many N-hydroxysuccinimide (NHS) ester reagents, especially non-sulfonated ones, have poor solubility in aqueous buffers.[1] Organic solvents, typically polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), are used to dissolve the NHS ester before it is added to the aqueous reaction mixture containing the amine-bearing molecule (e.g., a protein).[1][2][3] For reactions involving small molecules that are not soluble in water, the entire reaction can be conducted in an anhydrous organic solvent, often with the addition of a non-nucleophilic base.[4][5]
Q2: Which organic solvents are most commonly recommended for NHS ester reactions?
A2: Anhydrous (or dry) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most frequently recommended solvents for dissolving NHS esters.[4][6] This is because they are polar aprotic solvents capable of dissolving the NHS ester without participating in the reaction, and they are miscible with the aqueous buffers typically used for bioconjugation.[7] Other solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may also be used for reactions with small molecules entirely in an organic phase.[4]
Q3: How does the presence of water in an organic solvent affect the reaction?
A3: Water is a critical factor to control in NHS ester reactions. NHS esters are highly susceptible to hydrolysis, where they react with water to become a non-reactive carboxylic acid.[8][9] This hydrolysis reaction directly competes with the desired reaction with the primary amine, leading to reduced conjugation efficiency.[1][] Therefore, it is crucial to use high-quality, anhydrous organic solvents and to minimize the exposure of the NHS ester to moisture.[2]
Q4: What is the difference between performing an NHS ester reaction in an aprotic vs. a protic solvent?
A4: Aprotic solvents, such as DMF and DMSO, are preferred because they do not contain acidic protons and thus do not form hydrogen bonds with the nucleophile (the amine), keeping it highly reactive.[5] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine, which can reduce its nucleophilicity and slow down the desired reaction. While most bioconjugations occur in aqueous buffers (a protic environment), the NHS ester itself is best handled and dissolved in an aprotic solvent to maintain its stability prior to the reaction.
Q5: Can I prepare a stock solution of my NHS ester in an organic solvent?
A5: It is generally recommended to dissolve the NHS ester in an anhydrous organic solvent immediately before use.[3][4] However, stock solutions in high-quality, anhydrous DMSO or DMF can be stored for a limited time at -20°C.[3][6] It is crucial to protect these stock solutions from moisture. To prevent condensation, the vial should be allowed to equilibrate to room temperature before opening.[9][11]
Data Presentation
Table 1: Properties of Common Organic Solvents Used in NHS Ester Chemistry
This table provides key properties of solvents commonly used for dissolving NHS esters or as the reaction medium.
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant | Water Solubility | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 47.0 | Miscible | Excellent solvent for NHS esters. Must be anhydrous.[12][13] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 38.3 | Miscible | Can degrade to form dimethylamine, which reacts with NHS esters. Use high-purity, amine-free grade.[3][12][13] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 81.6 | 36.6 | Miscible | Can be used, but less common for initial dissolution than DMSO/DMF.[12][13] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | 39.6 | 9.1 | 1.3 g/100 mL | Used for reactions with small molecules entirely in organic phase.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.5 | Miscible | Can be used for organic phase reactions.[4] |
Table 2: Example Kinetic Data for Porphyrin-NHS Ester Reaction
The following data, adapted from a study on porphyrin-NHS esters, illustrates the competition between amidation and hydrolysis in a 9:1 aqueous buffer:DMSO solution at room temperature.[14] This highlights the effect of pH on reaction rates and final product yield.
| Parameter | P3-NHS Ester (pH 8.0) | P3-NHS Ester (pH 9.0) | P4-NHS Ester (pH 8.0) | P4-NHS Ester (pH 9.0) |
| Amidation Half-life (t½) | 80 min | 10 min | 25 min | 5 min |
| Hydrolysis Half-life (t½) | 210 min | 125 min | 190 min | 110 min |
| Final Amide Yield | 80-85% | 80-85% | 87-92% | 87-92% |
Data is for specific porphyrin-NHS esters (P3-NHS and P4-NHS) at 1.0 mM reacting with 2.0 mM of an amino-PEG reagent.[14]
Visual Diagrams
Caption: NHS ester reaction mechanism showing the desired amidation pathway and the competing hydrolysis side reaction.
Caption: Typical experimental workflow for conjugating a water-insoluble NHS ester to a protein.
Troubleshooting Guide
Q: My conjugation yield is consistently low. What are the likely causes related to organic solvents?
A: Low yield is a common issue that can often be traced back to the handling of the NHS ester and the organic solvent.[6]
-
Issue: Hydrolyzed NHS Ester. The most common cause is the premature hydrolysis of the NHS ester before it can react with your amine.[1][8]
-
Solution: Always use high-quality, anhydrous grade DMSO or DMF.[2] Purchase solvents in small volumes or with septa to minimize water absorption from the atmosphere. Ensure your NHS ester reagent is stored properly in a desiccator at -20°C and always allow the vial to warm to room temperature before opening to prevent condensation.[9][11] Prepare the NHS ester solution immediately before you intend to use it.[4]
-
-
Issue: Impure Organic Solvent. The quality of your solvent matters. DMF, for instance, can degrade over time to form small amounts of dimethylamine.[3]
-
Issue: Low Protein/Amine Concentration. If your amine-containing molecule is too dilute, the rate of the competing hydrolysis reaction can outpace the desired conjugation reaction.[1][]
-
Solution: Increase the concentration of your protein or amine-containing molecule if possible. This makes the bimolecular reaction with the amine more favorable over hydrolysis.[8]
-
Q: My NHS ester precipitates when I add it to my aqueous buffer. What should I do?
A: This indicates a solubility issue, which can terminate the reaction.
-
Issue: Excessive Organic Solvent. While an organic solvent is needed to dissolve the NHS ester, adding too much to the aqueous reaction can cause the protein or other biomolecule to precipitate.
-
Issue: Poor Solubility of the NHS Ester Itself. Some NHS esters are extremely hydrophobic.
-
Solution: Ensure the NHS ester is fully dissolved in the organic solvent before adding it to the reaction. Add the organic solution to the aqueous solution slowly while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Q: I am observing non-specific labeling or side reactions. Can the organic solvent be a factor?
A: While NHS esters are highly selective for primary amines, side reactions can occur, particularly under non-optimal conditions.[15][16]
-
Issue: Reaction with Other Nucleophiles. Besides primary amines, other nucleophilic side chains like thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and the imidazole (B134444) group of histidine can show some reactivity, especially at higher pH.[15][16]
-
Solution: The choice of solvent does not directly cause these side reactions, but reaction conditions are key. To minimize side reactions, perform the conjugation at the lower end of the optimal pH range (e.g., pH 7.2-7.5). While this may slow the primary amine reaction, it significantly reduces the reactivity of other nucleophilic groups.
-
-
Issue: Solvent-Induced Conformational Changes. High concentrations of organic solvents can potentially alter the conformation of a protein, exposing residues that are normally buried.
-
Solution: Keep the final organic solvent concentration as low as possible (ideally under 10%) to maintain the native structure and stability of your protein.[4]
-
Caption: A troubleshooting flowchart for addressing low yield in NHS ester conjugation reactions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol describes a general method for conjugating a water-insoluble NHS ester to a protein in an aqueous buffer.
-
Prepare Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[1]
-
The protein concentration should ideally be 1-10 mg/mL.[3]
-
Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction. [4]
-
-
Prepare NHS Ester Solution:
-
Allow the vial of solid NHS ester reagent to fully equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4] Do not prepare and store aqueous solutions of NHS esters.[3]
-
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[4] The optimal ratio should be determined empirically for each specific protein and application.
-
Ensure the final volume of the added organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation or precipitation.[1][4]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4] If using a light-sensitive label, protect the reaction from light.
-
-
Quench and Purify:
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Remove excess, unreacted NHS ester and the NHS byproduct from the conjugated protein using dialysis, desalting columns, or gel filtration.[4]
-
Protocol 2: Conjugation of an NHS Ester to a Small Molecule in an Organic Solvent
This protocol is for reacting an NHS ester with an amine-containing small molecule that is soluble in organic solvents.
-
Prepare Reagents:
-
Perform the Conjugation:
-
Under continuous stirring, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.[5] Typically, 1-2 equivalents relative to the amine are sufficient.
-
Add the NHS ester (typically 1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or LC-MS.[4]
-
-
Workup and Purification:
-
Once the reaction is complete, the final product can be isolated using standard organic synthesis workup procedures, such as aqueous extraction to remove the base and NHS byproduct, followed by drying of the organic phase.
-
Further purification can be achieved by column chromatography if necessary.[4]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine-Reactive Chemistries: NHS Esters and Beyond
For researchers, scientists, and drug development professionals engaged in bioconjugation, the covalent modification of primary amines is a cornerstone technique. N-hydroxysuccinimide (NHS) esters have long been the gold standard for their efficiency and ability to form stable amide bonds. However, a diverse landscape of alternative amine-reactive chemistries exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of NHS esters with other common amine-reactive chemistries, including isothiocyanates, sulfonyl chlorides, and reductive amination, supported by experimental data and detailed protocols to inform your selection of the optimal conjugation strategy.
Overview of Amine-Reactive Chemistries
Primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are abundant and highly accessible nucleophiles on the surface of proteins, making them ideal targets for conjugation.[1] A variety of chemical functionalities have been developed to react with these primary amines, with the most common classes being active esters, isothiocyanates, sulfonyl chlorides, and aldehydes (via reductive amination).[1][2]
N-Hydroxysuccinimide (NHS) Esters are highly reactive compounds that form stable amide bonds with primary amines at physiological to slightly alkaline pH.[3][4] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[5]
Isothiocyanates (ITCs) react with primary amines to form stable thiourea (B124793) linkages.[2] This chemistry is well-known through fluorescein (B123965) isothiocyanate (FITC), a widely used fluorescent labeling reagent.[6]
Sulfonyl Chlorides are highly reactive reagents that form very stable sulfonamide bonds with primary amines.[2][7] They are also known to react with other nucleophiles, and their high reactivity is coupled with a susceptibility to hydrolysis.[8]
Reductive Amination offers an alternative approach, involving the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride.[9][10]
Quantitative Performance Comparison
The choice of an amine-reactive chemistry often depends on a balance of reactivity, stability, and specificity. The following tables summarize key quantitative data to facilitate a direct comparison of these chemistries.
| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Reductive Amination |
| Reactive Group | N-Hydroxysuccinimide Ester | Isothiocyanate | Sulfonyl Chloride | Aldehyde/Ketone |
| Target | Primary Amines | Primary Amines, Thiols | Primary Amines, Phenols, Thiols, etc. | Primary Amines |
| Resulting Bond | Amide | Thiourea | Sulfonamide | Secondary Amine |
| Optimal pH | 7.2 - 8.5[1] | 9.0 - 10.0[8] | 8.0 - 9.5 | 6.0 - 8.0 |
| Reaction Time | 30 - 60 minutes[11] | 1 - 12 hours | 1 - 2 hours | 2 - 24 hours |
| Bond Stability | Very High[5][12] | High, but reported to be less stable than amides over time[2] | Very High[7] | Very High |
Table 1: General Comparison of Amine-Reactive Chemistries
| Parameter | NHS Esters | Isothiocyanates | Sulfonyl Chlorides |
| Hydrolysis Half-life of Reagent | ~4-5 hours at pH 7, 0°C; ~10 minutes at pH 8.6, 4°C[1] | Generally more stable to hydrolysis than NHS esters | Highly susceptible to hydrolysis (e.g., Texas Red sulfonyl chloride hydrolyzes in 2-3 minutes at pH 8.3)[8] |
| Side Reactions | Hydrolysis is the main competing reaction.[5] | Can react with thiols at lower pH.[13] | Can react with other nucleophiles like phenols and thiols.[8] |
| Reversibility | Essentially irreversible.[5] | Reversible reaction with thiols.[14] | Irreversible. |
Table 2: Reagent Stability and Specificity
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for protein modification with each of the discussed amine-reactive chemistries.
Protocol 1: Protein Labeling with an NHS Ester
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
NHS ester reagent (e.g., fluorescent dye-NHS ester)
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein solution in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.[15]
-
Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF.[3]
-
Add the NHS ester stock solution to the protein solution with gentle stirring. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[15]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[15]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the labeled protein from excess reagent and byproducts using a size-exclusion chromatography column.
Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
Isothiocyanate reagent (e.g., FITC)
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Quenching buffer (e.g., 50 mM NH4Cl)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the protein solution in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.[8]
-
Immediately before use, prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO.
-
Slowly add the FITC solution to the protein solution while stirring. A typical starting ratio is 50 µL of FITC solution per 1 mL of protein solution.
-
Incubate the reaction for 8 hours at 4°C in the dark with gentle stirring.
-
Quench the reaction by adding NH4Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C.
-
Purify the FITC-labeled protein using a size-exclusion chromatography column.
Protocol 3: Protein Labeling with a Sulfonyl Chloride
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
Sulfonyl chloride reagent
-
Anhydrous DMF (do not use DMSO)[2]
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Size-exclusion chromatography column
Procedure:
-
Prepare the protein solution in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, and cool to 4°C.
-
Immediately before use, prepare a 10 mg/mL stock solution of the sulfonyl chloride in anhydrous DMF.
-
Slowly add the sulfonyl chloride solution to the cold protein solution while stirring.
-
Incubate the reaction for 1 hour at 4°C with continuous stirring.[2]
-
Purify the labeled protein immediately using a pre-chilled size-exclusion chromatography column.
Protocol 4: Protein Labeling via Reductive Amination
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer)
-
Aldehyde- or ketone-containing molecule
-
Sodium cyanoborohydride (NaBH3CN) solution (e.g., 1 M in water)
-
Reaction buffer (e.g., 0.1 M HEPES, pH 7.0-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Combine the protein solution and the aldehyde- or ketone-containing molecule in the reaction buffer. A 20- to 50-fold molar excess of the carbonyl compound is a typical starting point.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C.
-
Quench the reaction by adding quenching buffer.
-
Purify the labeled protein using a size-exclusion chromatography column.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
Caption: Reaction mechanisms of common amine-reactive chemistries.
Caption: Comparative experimental workflows for amine-reactive labeling.
Conclusion
While NHS esters remain a robust and widely applicable choice for amine-reactive bioconjugation due to their high reactivity and the exceptional stability of the resulting amide bond, a thorough understanding of the available alternatives is crucial for optimizing specific applications. Isothiocyanates offer a reliable, albeit slower, alternative, while highly reactive sulfonyl chlorides may be advantageous for less nucleophilic amines, provided their hydrolytic instability is managed. Reductive amination presents a distinct and valuable pathway, particularly for site-specific modifications where an aldehyde or ketone can be selectively introduced. By carefully considering the quantitative data, experimental protocols, and the specific requirements of the biomolecule and application, researchers can confidently select the most appropriate amine-reactive chemistry to achieve their desired bioconjugation outcomes.
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Functional group - Wikipedia [en.wikipedia.org]
- 12. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
A Comparative Guide to Sulfo-NHS and NHS Esters for Antibody Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for antibody labeling is a critical decision that can significantly impact experimental outcomes. N-hydroxysuccinimide (NHS) esters and their sulfonated counterparts, Sulfo-NHS esters, are widely used for their ability to efficiently label antibodies by reacting with primary amines on lysine (B10760008) residues and the N-terminus. This guide provides an objective comparison of Sulfo-NHS and NHS esters, focusing on their chemical properties, reaction mechanisms, and practical implications for antibody labeling efficiency, supported by established chemical principles.
Introduction to NHS and Sulfo-NHS Ester Chemistry
NHS and Sulfo-NHS esters are amine-reactive reagents that form stable amide bonds with primary amino groups on proteins.[1] The core of their reactivity lies in the N-hydroxysuccinimide group, which is an excellent leaving group, facilitating the nucleophilic attack by the primary amine of the antibody.[] The fundamental reaction for both NHS and Sulfo-NHS esters is the same, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS, respectively.[3]
The key distinction between the two lies in the presence of a sulfonate group (-SO₃⁻) on the succinimide (B58015) ring of Sulfo-NHS esters.[4] This seemingly minor modification has a profound impact on the reagent's solubility and, consequently, its handling and application in antibody labeling protocols.[4]
Data Presentation: A Comparative Overview
While direct head-to-head quantitative data from a single comparative study is not extensively available in the literature, a qualitative and property-based comparison can be made based on the well-understood chemical characteristics of these reagents.[5]
| Feature | NHS Ester | Sulfo-NHS Ester | Key Considerations for Antibody Labeling |
| Solubility in Aqueous Buffers | Low to insoluble.[6] | High.[4] | NHS esters require pre-dissolving in an organic solvent (e.g., DMSO, DMF), which is then added to the aqueous antibody solution. This can introduce organic solvents to the protein, potentially affecting its stability.[6] Sulfo-NHS esters can be directly dissolved in the aqueous reaction buffer, simplifying the protocol and avoiding organic solvents.[4] |
| Reaction Environment | Requires a co-solvent (DMSO or DMF).[6] | Fully aqueous.[7] | The presence of organic solvents with NHS esters might be detrimental to sensitive antibodies, potentially leading to aggregation or loss of activity. The aqueous environment of Sulfo-NHS labeling is generally milder for proteins.[7] |
| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes.[4] | This is a critical factor for cell-based assays. NHS esters can be used for intracellular labeling, while Sulfo-NHS esters are restricted to labeling cell surface proteins.[4] |
| Hydrolysis Rate | Susceptible to hydrolysis, especially at higher pH. The half-life at pH 7 is 4-5 hours, decreasing to 10 minutes at pH 8.6.[8] | Also susceptible to hydrolysis, but some evidence suggests they may be slightly more stable in aqueous solutions than their non-sulfonated counterparts.[9] | Hydrolysis is a competing reaction that reduces the amount of active ester available for labeling, thus impacting efficiency. Reactions should be performed promptly after reagent preparation.[3] |
| Potential for Protein Precipitation | Higher risk, especially with sensitive antibodies, due to the introduction of organic solvents. | Lower risk, as the reaction is performed in an aqueous buffer.[7] | Protein precipitation leads to lower recovery of the final labeled antibody. |
| Labeling Efficiency | Can be high, but may be affected by the solubility of the ester and the tolerance of the antibody to the organic co-solvent. | Generally considered to have high efficiency in aqueous buffers, as the reagent is fully solubilized and available for reaction.[5] | The choice of ester can influence the final degree of labeling (DOL) and the overall yield of the conjugated antibody. |
Experimental Protocols
The following are generalized protocols for antibody labeling using NHS and Sulfo-NHS esters. The optimal conditions, such as the molar excess of the ester and reaction time, may need to be optimized for specific antibodies and labels.
Protocol 1: Antibody Labeling with NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.[10]
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept as low as possible (ideally <10%).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Antibody Labeling with Sulfo-NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS ester of the desired label
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Sulfo-NHS Ester Solution Preparation: Immediately before use, dissolve the Sulfo-NHS ester directly in the reaction buffer or deionized water to create a stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Sulfo-NHS ester solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical reaction and the experimental workflows.
Conclusion
The choice between Sulfo-NHS and NHS esters for antibody labeling hinges on the specific requirements of the experiment. Sulfo-NHS esters offer the significant advantage of water solubility, which simplifies the labeling protocol, avoids the use of potentially denaturing organic solvents, and is ideal for labeling cell surface proteins.[7] This makes them a preferred choice for many applications involving sensitive antibodies or live-cell labeling.
NHS esters, while requiring the use of an organic co-solvent, are valuable for their ability to cross cell membranes, enabling the labeling of intracellular targets.[6] The decision should be guided by the nature of the antibody, the intended application of the conjugate, and the desired location of the label (cell surface vs. intracellular). While both reagents can achieve high labeling efficiencies under optimized conditions, the milder reaction conditions of Sulfo-NHS esters may contribute to better preservation of antibody integrity and function.
References
- 1. benchchem.com [benchchem.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Mass Spectrometry Characterization of Benzyloxycarbonyl-PEG3-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is paramount for ensuring efficacy and safety. Benzyloxycarbonyl-PEG3-NHS ester is a valuable tool for protein modification, offering unique functionalities for advanced applications such as PROTAC® development. This guide provides a comprehensive comparison of Benzyloxycarbonyl-PEG3-NHS ester with other common protein labeling reagents, supported by established methodologies in mass spectrometry.
Introduction to Benzyloxycarbonyl-PEG3-NHS Ester
Benzyloxycarbonyl-PEG3-NHS ester is a trifunctional linker molecule. It possesses an N-hydroxysuccinimide (NHS) ester, a short polyethylene (B3416737) glycol (PEG) spacer, and a benzyloxycarbonyl (Cbz or Z) protected amine. The NHS ester facilitates covalent linkage to primary amines (lysine residues and N-termini) on proteins. The PEG spacer enhances solubility and provides spatial separation. The key feature is the Cbz protecting group, which can be removed under specific conditions to reveal a reactive amine, allowing for subsequent conjugation. This makes it particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where sequential and controlled conjugation is necessary.
Comparison with Alternative Labeling Reagents
The choice of a labeling reagent is dictated by the experimental goal. Here, we compare Benzyloxycarbonyl-PEG3-NHS ester with two common classes of labeling reagents: simple PEG-NHS esters and isobaric labeling reagents like Tandem Mass Tags (TMT).
| Feature | Benzyloxycarbonyl-PEG3-NHS ester | Simple PEG-NHS Esters (e.g., mPEG-NHS) | Isobaric Labeling Reagents (e.g., TMT, iTRAQ) |
| Primary Function | Introduction of a protected functional group for multi-step conjugations (e.g., PROTAC synthesis)[1][2][3][4]. | Increase hydrodynamic radius, improve solubility, and reduce immunogenicity of proteins[5][6]. | Relative and absolute quantification of proteins in multiple samples[7][8]. |
| Chemical Structure | Contains an NHS ester, a PEG3 spacer, and a Cbz-protected amine. | Contains an NHS ester and a PEG chain of varying length, often capped with a methoxy (B1213986) group. | Amine-reactive NHS ester, a mass normalizer, and a mass reporter group. |
| Mass Shift | Defined mass shift of 437.44 Da per label[2]. | Variable, depending on the length of the PEG chain (e.g., mPEG12-NHS has a mass of ~600 Da). | All tags have the same total mass, but yield different reporter ions upon fragmentation. |
| Key Advantage | Enables sequential and site-specific conjugation strategies due to the cleavable protecting group. | Well-established for improving the pharmacokinetic properties of therapeutic proteins. | Allows for multiplexed quantitative proteomics, reducing experimental variability. |
| Primary Application | Synthesis of complex bioconjugates like PROTACs. | Development of PEGylated protein therapeutics. | Quantitative proteomics studies, such as biomarker discovery and signaling pathway analysis. |
Experimental Protocols
Protein Labeling with Benzyloxycarbonyl-PEG3-NHS ester
This protocol provides a general framework for labeling a protein with Benzyloxycarbonyl-PEG3-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the Benzyloxycarbonyl-PEG3-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
Mass Spectrometry Analysis of Labeled Proteins
Intact Mass Analysis:
-
The purified labeled protein is diluted in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
The sample is introduced into the mass spectrometer (e.g., ESI-QTOF or Orbitrap) via direct infusion or LC-MS.
-
The resulting spectrum of multiply charged ions is deconvoluted to determine the zero-charge mass of the labeled protein. This allows for the determination of the degree of labeling (DOL), which is the average number of labels per protein molecule.
Peptide Mapping Analysis:
-
The labeled protein is denatured, reduced, and alkylated.
-
The protein is then digested with a protease, such as trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The MS/MS data is searched against the protein sequence to identify the labeled peptides and pinpoint the specific sites of modification.
Data Presentation
Quantitative Comparison of Labeling Reagents
| Parameter | Benzyloxycarbonyl-PEG3-NHS ester | Simple PEG-NHS Esters | TMT Reagents |
| Typical Labeling Efficiency | High, dependent on accessible primary amines. | High, dependent on accessible primary amines. | Typically >99% at the peptide level with optimized protocols. |
| Effect on Sequence Coverage | Can be determined by peptide mapping. The PEG chain may slightly hinder enzymatic digestion or ionization. | Larger PEG chains can significantly decrease sequence coverage due to steric hindrance and altered peptide properties. | Minimal impact on sequence coverage as labeling is performed on peptides. |
| Fragmentation Behavior | The label is stable during CID, allowing for identification of the modified peptide. | The PEG chain can dominate the fragmentation spectrum, making peptide backbone fragmentation less efficient. | Designed to release reporter ions upon fragmentation, enabling quantification. |
| Data Analysis Complexity | Requires software capable of identifying modifications with a specific mass shift. | Can be challenging due to the heterogeneity of PEG chains and complex fragmentation patterns. | Requires specialized software for extracting and normalizing reporter ion intensities. |
Visualizations
Workflow for Characterizing Labeled Proteins
Chemical Reaction of Benzyloxycarbonyl-PEG3-NHS Ester with a Protein
References
- 1. Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS-based Tandem Mass Tagging of Proteins at the Level of Whole Cells: A Critical Evaluation in Comparison to Conventional TMT-Labeling Approaches for Quantitative Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TFP and PFP Esters as Superior Alternatives to NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins, peptides, and other biomolecules, the choice of amine-reactive chemistry is a critical determinant of success. While N-hydroxysuccinimide (NHS) esters have long been a mainstay for bioconjugation, 2,3,5,6-tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters have emerged as powerful alternatives, offering significant advantages in stability and, in some cases, reaction specificity. This guide provides an objective comparison of these three classes of active esters, supported by experimental data and detailed protocols to inform your selection of the optimal reagent.
The primary advantage of TFP and PFP esters lies in their enhanced resistance to hydrolysis compared to NHS esters, particularly in aqueous solutions at neutral to basic pH.[1][2][3] This increased stability translates to a longer half-life in solution, reducing the rate of a key competing side reaction and potentially leading to higher and more reproducible conjugation efficiencies.[2][3]
Performance Comparison at a Glance
The selection of an appropriate active ester hinges on a balance of reactivity and stability. While NHS esters are highly reactive, their rapid hydrolysis can be a significant drawback.[4] TFP and PFP esters offer a more stable platform for conjugation without a substantial compromise in reactivity.
| Feature | TFP Ester | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable than NHS esters, especially at basic pH.[3] | More stable than NHS esters; reported to be slightly more stable than TFP esters.[1] | Prone to rapid hydrolysis, particularly at pH > 7.[4] |
| Reactivity with Amines | Comparable to or slightly less reactive than NHS esters.[1] | Slightly more reactive than TFP esters, but less reactive than NHS esters.[1] | Highly reactive towards primary amines.[1] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.5 - 8.5 | 7.2 - 8.5[4] |
| Key Advantages | Increased stability, leading to potentially higher conjugation yields. | Increased stability, potential for preferential light-chain labeling of antibodies.[5] | High reactivity, well-established protocols. |
| Potential Drawbacks | May be more hydrophobic than NHS esters.[2] | May be more hydrophobic than NHS esters.[2] | Susceptibility to hydrolysis, which can lead to lower efficiency and reproducibility.[4] |
Quantitative Comparison of Hydrolytic Stability
The rate of hydrolysis is a critical parameter that influences the amount of active reagent available for the desired conjugation reaction. The data below, compiled from various studies, illustrates the difference in stability between TFP and NHS esters at different pH values. While direct, side-by-side quantitative data for PFP esters under identical conditions is less common in the literature, they are consistently reported to have greater hydrolytic stability than NHS esters.[1]
| pH | Half-life of TFP Ester | Half-life of NHS Ester |
| 7.0 | ~13.3 hours | ~4-5 hours (at 0°C)[4] |
| 8.0 | ~4.5 hours | Significantly shorter than at pH 7.0 |
| 10.0 | ~360 minutes | ~39 minutes[3] |
Note: Half-life values are dependent on specific reaction conditions, including temperature and buffer composition. The data presented is for comparative purposes.
Reaction Kinetics: Aminolysis vs. Hydrolysis
The efficiency of a bioconjugation reaction is determined by the relative rates of aminolysis (the desired reaction with an amine) and hydrolysis (the competing side reaction with water). The electron-withdrawing nature of the fluorine atoms in TFP and PFP esters makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines while providing steric hindrance that slows the rate of hydrolysis.
Experimental Protocols
The following are generalized protocols for the conjugation of TFP, PFP, and NHS esters to proteins. It is crucial to optimize the reaction conditions, such as the molar excess of the ester and the incubation time, for each specific application.
Protocol 1: Protein Labeling with TFP or PFP Esters
This protocol provides a general procedure for conjugating a TFP or PFP ester to a protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.5-8.0)
-
TFP or PFP ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Equilibrate the vial of TFP or PFP ester to room temperature before opening.
-
Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the ester stock solution to the protein solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.[6]
Protocol 2: Protein Labeling with NHS Esters
This protocol outlines a typical procedure for labeling proteins with NHS esters.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)[7]
-
NHS ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Equilibrate the vial of NHS ester to room temperature before opening.
-
Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the ester stock solution to the protein solution with gentle stirring.[8]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[8]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the conjugate using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and the λmax of the label.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
Stability comparison of amide bond from NHS ester vs other linkages
A Comprehensive Guide to the Stability of Bioconjugation Linkages: Amide Bond from NHS Ester vs. Other Common Linkages
For researchers, scientists, and professionals in drug development, the choice of chemical linkage in bioconjugation is critical to the efficacy and stability of the final product. The covalent bond connecting a molecule of interest, such as a drug or a dye, to a biomolecule, like an antibody or protein, must be stable enough to withstand physiological conditions yet allow for specific cleavage when required, as in the case of drug delivery systems. This guide provides an objective comparison of the stability of the amide bond formed from N-hydroxysuccinimide (NHS) esters with other widely used linkages in bioconjugation, supported by experimental data and detailed protocols.
Introduction to Bioconjugation Linkages
N-hydroxysuccinimide (NHS) esters are among the most common reagents used for labeling biomolecules. They react efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form highly stable amide bonds. However, a variety of other chemical linkages, each with distinct properties, are also frequently employed in bioconjugation. This guide will compare the stability of the amide bond with ester, ether, thioether, and disulfide linkages.
The Amide Bond from NHS Ester Chemistry
The reaction of an NHS ester with a primary amine proceeds via a nucleophilic acyl substitution, resulting in the formation of a robust amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in aqueous buffers at a pH range of 7.2 to 9. A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. The half-life of hydrolysis for a typical NHS ester is between 4 to 5 hours at pH 7.0 and 0°C, but this can decrease to as little as 10 minutes at pH 8.6 and 4°C[1]. Despite the potential for hydrolysis of the reagent, the resulting amide bond is exceptionally stable.
References
A Researcher's Guide to Quantifying Protein Labeling with Z-PEG3-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of the degree of labeling (DoL) is a critical parameter for ensuring the efficacy, safety, and reproducibility of their modified biomolecules. Z-PEG3-NHS ester is a popular amine-reactive PEGylation reagent used to enhance the therapeutic properties of proteins. This guide provides an objective comparison of various methods to determine the DoL of proteins labeled with Z-PEG3-NHS ester, supported by experimental data and detailed protocols.
Understanding the Labeling Chemistry
Z-PEG3-NHS ester reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form a stable amide bond. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the molar ratio of the PEG reagent to the protein. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.
Comparison of Methods for Determining Degree of Labeling
Several analytical techniques can be employed to determine the DoL of a PEGylated protein. The choice of method depends on factors such as the required accuracy, the availability of instrumentation, and the properties of the protein and the PEG reagent.
| Method | Principle | Pros | Cons | Typical DoL Range |
| TNBS Assay | Colorimetric assay that measures the number of unreacted primary amines. | Simple, inexpensive, widely available. | Indirect measurement, can be affected by interfering substances. | 1-10 |
| Fluorescamine (B152294) Assay | Fluorometric assay that quantifies unreacted primary amines. | High sensitivity, rapid. | Indirect measurement, pH-sensitive, requires a fluorometer. | 1-15 |
| MALDI-TOF MS | Measures the mass increase of the protein after PEGylation. | Direct measurement, high accuracy, provides information on heterogeneity. | Requires specialized equipment, can be difficult for large or heterogeneous proteins. | 1-20 |
| SEC-HPLC | Separates PEGylated protein species based on their hydrodynamic volume. | Can separate different PEGylated forms, provides information on aggregation. | Indirect measurement of DoL unless coupled with a mass detector, requires column calibration. | 1-15 |
| ¹H-NMR Spectroscopy | Quantifies the ratio of PEG protons to protein protons. | Direct and absolute quantification, non-destructive. | Requires high protein concentration and solubility, complex data analysis for large proteins. | 1-20 |
Alternative PEGylation Reagents
While Z-PEG3-NHS ester is a versatile reagent, other PEGylation chemistries offer different specificities and advantages.
| Reagent Type | Target Residue | Linkage Formed | Key Features |
| Maleimide-PEG | Cysteine | Thioether | Highly specific for sulfhydryl groups, stable linkage. |
| Aldehyde-PEG | N-terminus, Lysine | Secondary Amine | Site-specific labeling at the N-terminus at controlled pH. |
| Click Chemistry Reagents (e.g., Azide-PEG, Alkyne-PEG) | Modified residues | Triazole | Bioorthogonal, highly specific, requires pre-modification of the protein. |
Experimental Protocols
General Workflow for DoL Determination
Protocol 1: TNBS (2,4,6-Trinitrobenzenesulfonic acid) Assay
This method quantifies the number of remaining primary amino groups after the PEGylation reaction. The DoL is calculated by comparing the number of free amines in the modified protein to that in the unmodified protein.
Materials:
-
TNBS solution (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer, pH 8.5)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
10% (w/v) SDS solution
-
1 N HCl
-
Unmodified protein standard of known concentration
-
PEGylated protein sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of the unmodified protein in 0.1 M sodium bicarbonate buffer.
-
Dilute the PEGylated protein sample to a concentration within the range of the standard curve.
-
To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBS solution.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 335 nm using a microplate reader.
-
Calculate the number of free amines in the PEGylated and unmodified protein samples from the standard curve.
-
DoL Calculation:
-
DoL = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein
-
Protocol 2: Fluorescamine Assay
Similar to the TNBS assay, this method determines the number of unreacted primary amines using a fluorescent probe.
Materials:
-
Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)
-
0.1 M Borate (B1201080) buffer, pH 9.0
-
Unmodified protein standard of known concentration
-
PEGylated protein sample
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare a standard curve of the unmodified protein in borate buffer.
-
Dilute the PEGylated protein sample to a concentration within the range of the standard curve.
-
To 75 µL of each standard and sample in a black microplate, add 25 µL of the fluorescamine solution.
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Measure the fluorescence with excitation at ~390 nm and emission at ~475 nm.
-
Calculate the number of free amines in the PEGylated and unmodified protein samples from the standard curve.
-
DoL Calculation:
-
DoL = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein
-
Protocol 3: MALDI-TOF Mass Spectrometry
This technique directly measures the molecular weight of the unmodified and PEGylated protein. The DoL is determined from the mass shift.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins >10 kDa)
-
Unmodified protein sample
-
PEGylated protein sample
Procedure:
-
Desalt and purify the unmodified and PEGylated protein samples.
-
Mix the protein samples with the matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectra for both the unmodified and PEGylated protein samples.
-
DoL Calculation:
-
Average DoL = (Average MW of PEGylated protein - MW of unmodified protein) / MW of one Z-PEG3-NHS molecule
-
Protocol 4: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC separates molecules based on their size. PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time.
Materials:
-
HPLC system with a size-exclusion column
-
Appropriate mobile phase (e.g., phosphate-buffered saline)
-
Unmodified protein sample
-
PEGylated protein sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the unmodified protein sample and record the chromatogram.
-
Inject the PEGylated protein sample and record the chromatogram.
-
The chromatogram of the PEGylated sample will show a distribution of peaks corresponding to different degrees of PEGylation.
-
DoL Calculation:
-
The average DoL can be estimated by calculating the weighted average of the peak areas, assuming a linear relationship between the number of PEG units and the change in retention time. For more accurate quantification, calibration with PEGylated standards of known DoL is required.
-
Protocol 5: ¹H-NMR Spectroscopy
This method relies on the quantitative integration of proton signals from the PEG moiety and the protein.
Materials:
-
High-field NMR spectrometer
-
D₂O
-
Unmodified protein sample
-
PEGylated protein sample
Procedure:
-
Lyophilize and dissolve a known amount of the unmodified and PEGylated protein in D₂O.
-
Acquire ¹H-NMR spectra for both samples.
-
Identify a well-resolved proton signal from the protein (e.g., aromatic protons) and the characteristic signal from the PEG backbone (around 3.6 ppm).
-
Integrate the areas of the selected protein and PEG signals.
-
DoL Calculation:
-
DoL = [(Integral of PEG signal) / (Number of protons per PEG unit)] / [(Integral of protein signal) / (Number of protons for the selected protein resonance)]
-
Selecting the Right Method
The choice of the DoL determination method depends on the specific requirements of the research.
By carefully selecting the appropriate analytical method and following a robust experimental protocol, researchers can accurately determine the degree of labeling of their Z-PEG3-NHS ester modified proteins, ensuring the quality and consistency of their bioconjugates.
A Researcher's Guide to Validating Amine-Reactive PEGylation: A Comparative Analysis of Benzyloxycarbonyl-PEG3-NHS Ester
For researchers and drug development professionals, the precise covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. The choice of PEGylation reagent and the validation of the conjugation site are critical steps that profoundly impact the efficacy, safety, and manufacturing consistency of the final product. This guide provides a comprehensive comparison of validation methodologies for amine-reactive PEGylation, focusing on the use of Benzyloxycarbonyl-PEG3-NHS ester. We will delve into detailed experimental protocols, present comparative data for different analytical techniques, and explore emerging alternatives to traditional PEGylation.
Understanding the Conjugation Chemistry of Benzyloxycarbonyl-PEG3-NHS Ester
Benzyloxycarbonyl-PEG3-NHS ester is a heterobifunctional linker designed for the PEGylation of primary amines (-NH2) present on proteins and peptides, primarily at the N-terminus and the side chain of lysine (B10760008) residues. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines under mild pH conditions (typically pH 7.2-8.5). The benzyloxycarbonyl (Cbz) group serves as a protecting group for a terminal carboxylic acid, which can be deprotected for subsequent conjugation steps if required. The short, discrete PEG linker (PEG3) enhances the hydrophilicity of the conjugated molecule.
The primary challenge in using NHS esters for protein modification is controlling the site of conjugation. Since proteins often present multiple accessible lysine residues on their surface, the reaction can result in a heterogeneous mixture of products with varying degrees of PEGylation and different conjugation sites. Therefore, robust analytical methods are essential to characterize the conjugate and validate the precise location of the PEG chain.
Comparative Analysis of Validation Techniques
Several analytical techniques can be employed to validate the site of conjugation. The choice of method depends on the desired level of detail, the complexity of the biomolecule, and the available instrumentation. The most common and powerful techniques are Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.
| Analytical Technique | Principle | Resolution | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. Peptide mapping with MS/MS identifies the modified amino acid. | High (Amino Acid Level) | Moderate | Provides definitive site-of-conjugation information. Can handle complex mixtures. | Requires enzymatic digestion, which can be incomplete. Data analysis can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (size, charge, hydrophobicity). | Moderate (Isomer Separation) | High | Excellent for quantifying the degree of PEGylation and separating different PEGylated species. | Does not directly identify the conjugation site. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | High (Atomic Level) | Low | Can provide detailed structural information without sample digestion. | Requires high sample concentration and purity. Spectra can be complex for large proteins. |
Experimental Protocols for Key Validation Experiments
Mass Spectrometry: Peptide Mapping for Site-Specific Analysis
Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the exact site of PEGylation.[1][2]
1. Sample Preparation and Enzymatic Digestion:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the PEGylated protein (e.g., a monoclonal antibody) in a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate free cysteine residues.
-
Remove excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
-
Enzymatic Digestion:
-
Adjust the protein concentration to 1 mg/mL.
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 (w/w).
-
Incubate at 37°C for 4-16 hours. Trypsin cleaves C-terminal to lysine and arginine residues. PEGylation of a lysine residue will block trypsin cleavage at that site, a key indicator in the subsequent analysis.[3]
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the peptide digest onto a C18 reversed-phase HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes).
-
-
Mass Spectrometry:
-
Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation.
-
Utilize fragmentation techniques such as Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD). HCD is generally effective for most peptides, while ETD can be advantageous for sequencing larger or highly charged PEGylated peptides.[4][5][6][7]
-
3. Data Analysis:
-
Process the raw MS data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a database containing the protein sequence.
-
Include a variable modification in the search parameters corresponding to the mass of the Benzyloxycarbonyl-PEG3 moiety.
-
Identify the specific lysine residue(s) that are modified with the PEG linker. The software will identify peptide fragments containing the mass shift of the PEGylated lysine.
Below is a DOT script for the peptide mapping workflow:
High-Performance Liquid Chromatography (HPLC) for Quantifying Degree of PEGylation
Reversed-phase or size-exclusion HPLC can be used to separate and quantify the different PEGylated species.[][9]
1. Method Setup:
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C4 or C8 column suitable for protein separations.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Column: A column with a pore size appropriate for the size of the protein and its conjugates.
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).
-
2. Analysis:
-
Inject the reaction mixture onto the HPLC system.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The unconjugated protein will elute as a distinct peak. PEGylated species will typically elute earlier in RP-HPLC due to increased hydrophilicity, or earlier in SEC-HPLC due to increased hydrodynamic radius.
-
The degree of PEGylation can be estimated by the relative peak areas of the different species.
Below is a DOT script illustrating the separation of PEGylated species by HPLC:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine validation due to its complexity, NMR can provide detailed structural information.
1. Sample Preparation:
-
The PEGylated protein must be highly pure and concentrated.
-
The sample is dissolved in a suitable deuterated solvent (e.g., D2O).
2. Data Acquisition:
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR spectra.
-
The characteristic signals of the PEG moiety can be identified in the ¹H NMR spectrum, typically around 3.6 ppm.
-
The signals of the benzyloxycarbonyl group will also be present in the aromatic region of the spectrum.
3. Data Analysis:
-
Comparison of the spectra of the native and PEGylated protein can reveal changes in the chemical environment of specific amino acid residues upon conjugation.
-
The integration of the PEG signals relative to protein signals can be used to estimate the degree of PEGylation.
Alternatives to Benzyloxycarbonyl-PEG3-NHS Ester and PEGylation
While PEGylation is a widely adopted strategy, concerns about the potential immunogenicity of PEG and the heterogeneity of NHS ester-based conjugation have driven the development of alternatives.[10]
Alternative PEGylation Chemistries
For more site-specific PEGylation, alternative reactive groups can be used:
-
Maleimide-PEG: Reacts specifically with free sulfhydryl groups on cysteine residues. Site-directed mutagenesis can be used to introduce a cysteine at a desired location for conjugation.
-
Aldehyde-PEG: Can be used for N-terminal specific conjugation under controlled pH conditions.
Alternatives to PEG
Several alternative polymers are being explored to overcome the potential limitations of PEG.
| Alternative Polymer | Key Features | Advantages over PEG |
| Polysarcosine (PSar) | A polypeptoid based on the endogenous amino acid sarcosine.[3][11][12][13][14] | Potentially lower immunogenicity, biodegradable.[15] |
| PASylation® | Genetic fusion of proline/alanine/serine-rich sequences to the protein.[16][17][18][19][20] | Produces a homogeneous product, biodegradable, potentially low immunogenicity. |
| XTENylation | Genetic fusion of long, unstructured polypeptides to the protein.[10][15][21][22] | Homogeneous product, biodegradable, potentially low immunogenicity. |
Comparative In Vivo Performance Data
| Polymer | Biomolecule | Half-life Extension (vs. native) | Key Findings | Reference |
| PEG | Interferon-α2b | ~6-fold | Effective at extending half-life, but can elicit an antibody response. | [11] |
| Polysarcosine | Interferon-α2b | ~6-fold | Comparable half-life extension to PEG with significantly lower immunogenicity in mice.[15] | [11] |
| PASylation® | Human Growth Hormone | ~94-fold | Significant half-life extension and boosted in vivo bioactivity. | [20] |
| XTENylation | Glucagon | Extended to >12 hours | Effective in preventing hypoglycemia overnight. | [23] |
Below is a DOT script illustrating the relationship between different polymer technologies and their key properties:
Conclusion
Validating the site of conjugation is a critical aspect of developing PEGylated biotherapeutics. While Benzyloxycarbonyl-PEG3-NHS ester offers a straightforward approach for modifying primary amines, the potential for non-specific conjugation necessitates rigorous analytical characterization. Peptide mapping by LC-MS/MS stands out as the most definitive method for identifying the precise attachment site. For quantitative analysis of the product mixture, HPLC is an indispensable tool. As the field of bioconjugation advances, alternative polymers like Polysarcosine, and genetic fusion technologies such as PASylation and XTENylation, offer promising avenues to overcome the limitations of traditional PEGylation, providing researchers with a growing toolkit to design safer and more effective protein-based therapies.
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PAS-Advantages - XL-protein offers PASylation, a biological alternative to PEGylation [xl-protein.com]
- 18. Prospects of PASylation® for the design of protein and peptide therapeutics with extended half-life and enhanced action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. XTEN as Biological Alternative to PEGylation Allows Complete Expression of a Protease-Activatable Killin-Based Cytostatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. XTEN as Biological Alternative to PEGylation Allows Complete Expression of a Protease-Activatable Killin-Based Cytostatic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of PEG Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker
The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. Polyethylene glycol (PEG) linkers have become indispensable tools, offering the ability to modulate the physicochemical and pharmacological properties of bioconjugates. The choice of linker—ranging from its cleavage mechanism to its length—directly influences the stability, pharmacokinetics (PK), efficacy, and toxicity of the therapeutic agent.[1]
This guide provides an objective comparison of different PEG linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems. We delve into the key performance indicators of cleavable versus non-cleavable linkers and analyze the impact of PEG chain length on therapeutic outcomes.
Part 1: Comparative Analysis of Linker Performance
The selection of a PEG linker is a strategic decision that balances stability in circulation with efficient payload release at the target site. The two primary categories are cleavable linkers, which release the drug in response to specific environmental triggers, and non-cleavable linkers, which release the drug upon lysosomal degradation of the antibody.[2]
Data Presentation: Performance Metrics of Different PEG Linkers
The following tables summarize quantitative data from various studies, comparing key performance metrics across different linker types and lengths.
Table 1: General Comparison of Cleavable vs. Non-Cleavable PEG Linkers
| Feature | Cleavable Linkers (e.g., Hydrazone, Dipeptide) | Non-Cleavable Linkers (e.g., Thioether) |
| Drug Release Mechanism | Triggered by specific conditions (low pH, high enzyme concentration) in the tumor microenvironment or within the cell.[2][3] | Relies on complete lysosomal degradation of the antibody to release the drug payload. |
| Payload State upon Release | Released in its native, potent form. | Released with the linker and a residual amino acid attached. |
| Plasma Stability | Variable; can be susceptible to premature drug release depending on the specific chemistry.[4] | Generally higher plasma stability, reducing the risk of off-target toxicity.[5] |
| "Bystander Effect" | Possible; the released, cell-permeable drug can kill adjacent antigen-negative tumor cells. | Limited bystander effect as the released payload is typically charged and less membrane-permeable. |
| Therapeutic Window | Can be narrower if premature release occurs. | Can potentially provide a larger therapeutic window due to enhanced stability.[5] |
| Common Examples | Hydrazone (pH-sensitive), Val-Cit (Cathepsin B-sensitive).[3][4] | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in Ado-trastuzumab emtansine. |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
Note: The following data is compiled from multiple studies using different antibodies, payloads, and cell lines. Direct comparison requires careful consideration of the experimental context.
| Linker | ADC Construct | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Antitumor Efficacy |
| No PEG | ZHER2-SMCC-MMAE | ~4.4 nM | 19.6 min | Moderate Tumor Growth Inhibition |
| PEG4k | ZHER2-PEG4K-MMAE | ~19.8 nM (4.5-fold reduction vs. no PEG)[6][7] | 49.2 min (2.5-fold increase vs. no PEG)[6][7] | Improved Tumor Growth Inhibition |
| PEG10k | ZHER2-PEG10K-MMAE | ~98.6 nM (22-fold reduction vs. no PEG)[6][7] | 219.0 min (11.2-fold increase vs. no PEG)[6][7] | Strongest Tumor Growth Inhibition |
| Linear PEG24 | Trastuzumab-DM1 | Not Specified | 9.1 days | Effective |
| Pendant PEG (2x12) | Trastuzumab-DM1 | Not Specified | 10.5 days | Enhanced efficacy compared to linear PEG24 at high Drug-to-Antibody Ratios.[8] |
Table 3: Stability and Release Kinetics of pH-Sensitive Hydrazone Linkers
| Linker Type / Structure | Condition | Half-life (t1/2) / % Release | Key Finding |
| Aliphatic Hydrazone | pH 7.4 (Physiological) | Reasonably stable | Highly sensitive to mildly acidic pH, suitable for targeting endosomes.[9] |
| pH 5.0 (Endosomal) | Rapid hydrolysis | ||
| Aromatic Hydrazone | pH 7.4 & pH 5.0 | Highly stable at both pH values | Less suitable for pH-triggered release due to high stability.[9] |
| Glyoxylic Hydrazone (in hydrogel) | pH 7.4 (40 days) | 42.9% DOX Release | Demonstrates sustained, pH-dependent release from a hydrogel matrix.[10] |
| pH 6.4 (40 days) | 81.3% DOX Release | ||
| Acyl Hydrazone | pH 7.4 vs. pH 5.0 | High stability at neutral pH, labile at acidic pH.[11] | Offers an excellent balance of stability in circulation and rapid release in acidic compartments.[11] |
Part 2: Visualization of Linker Mechanisms and Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the logical relationships in linker design and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyloxycarbonyl-PEG3-NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Benzyloxycarbonyl-PEG3-NHS ester is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This N-hydroxysuccinimide (NHS) ester is an amine-reactive chemical that requires handling as hazardous chemical waste. Adherence to the following procedural guidelines will minimize risks and facilitate proper waste management.
All waste generated from the use of Benzyloxycarbonyl-PEG3-NHS ester must be segregated from regular trash and managed as chemical waste.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations and to arrange for the collection and disposal of hazardous waste.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection (Safety glasses or goggles)
-
Chemical-resistant gloves (e.g., Nitrile)
-
Lab coat
Waste Segregation and Disposal Procedures
The correct disposal method for Benzyloxycarbonyl-PEG3-NHS ester depends on its form: unreacted solid, solutions, or contaminated labware.
1. Unused or Expired Solid Benzyloxycarbonyl-PEG3-NHS Ester:
-
Do not dispose of the solid powder in the regular trash.[1]
-
Collect the original vial containing the unused or expired product in a designated container for solid chemical waste.[1]
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "Benzyloxycarbonyl-PEG3-NHS ester."[1][2]
2. Solutions Containing Benzyloxycarbonyl-PEG3-NHS Ester:
-
Aqueous Solutions: For aqueous solutions from reactions, the reactive NHS ester should be quenched before collection.[1]
-
Adjust the pH of the solution to between 7.0 and 8.5. This can be achieved by adding a suitable buffer, such as sodium bicarbonate.[1]
-
Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[1]
-
Transfer the quenched solution to a designated aqueous hazardous waste container.[1]
-
-
Organic Solvent Solutions:
3. Contaminated Labware and Debris:
-
All solid materials that have come into contact with Benzyloxycarbonyl-PEG3-NHS ester, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected as solid hazardous waste.[1]
-
Place these materials in a designated, clearly labeled solid hazardous waste container.[1]
-
Empty containers that held the chemical should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[2][4] After rinsing and air-drying, the empty container may be disposed of in the regular trash, with the label defaced.[2][4]
Summary of Waste Streams and Disposal Actions
| Waste Stream | Disposal Container | Key Disposal Action |
| Unused/Expired Solid Benzyloxycarbonyl-PEG3-NHS Ester | Labeled Solid Chemical Waste Container | Collect in original vial within the designated waste container.[1] |
| Aqueous Solutions | Labeled Aqueous Hazardous Waste Container | Adjust pH to 7.0-8.5 and allow to stand for several hours to hydrolyze the NHS ester before collection.[1] |
| Organic Solvent Solutions | Labeled Solvent-Specific Waste Container | Segregate based on solvent type (e.g., halogenated vs. non-halogenated).[3] |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled Solid Chemical Waste Container | Collect all items that have come into contact with the chemical.[1] |
| Empty Original Containers | Regular Trash (after decontamination) | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, and deface the label before disposal.[2][4] |
Experimental Workflow for Aqueous Waste Neutralization
This protocol outlines the steps for quenching the reactivity of Benzyloxycarbonyl-PEG3-NHS ester in aqueous solutions prior to disposal.
Materials:
-
Aqueous waste solution containing Benzyloxycarbonyl-PEG3-NHS ester
-
Sodium bicarbonate solution (e.g., 1M) or other suitable buffer
-
pH indicator strips or a pH meter
-
Designated aqueous hazardous waste container
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Work within a fume hood to minimize inhalation exposure.
-
Slowly add the sodium bicarbonate solution to the aqueous waste while gently stirring.
-
Periodically check the pH of the solution using a pH strip or meter.
-
Continue adding the buffer until the pH of the solution is stable between 7.0 and 8.5.
-
Cap the container loosely and let it stand at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.
-
After the incubation period, transfer the neutralized solution to the designated aqueous hazardous waste container.
-
Ensure the waste container is properly labeled and stored in a designated satellite accumulation area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Benzyloxycarbonyl-PEG3-NHS ester.
Caption: Disposal workflow for Benzyloxycarbonyl-PEG3-NHS ester waste.
References
Essential Safety and Operational Guide for Handling Benzyloxy carbonyl-PEG3-NHS Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Benzyloxy carbonyl-PEG3-NHS ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical Profile: this compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The N-Hydroxysuccinimide (NHS) ester functional group is reactive towards primary amines, making it a valuable tool for bioconjugation[2][3][4]. As with all NHS esters, this compound is sensitive to moisture and should be handled in a controlled environment to prevent hydrolysis[5].
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. Standard safety glasses are insufficient[6]. |
| Hand Protection | Nitrile Gloves | Provides protection against incidental contact. For prolonged handling, consider double-gloving. Discard gloves immediately if contaminated[7][8]. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from spills[6]. |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling the solid powder form to prevent inhalation[7]. In case of significant aerosolization or spills, a chemical cartridge-type respirator may be necessary[9]. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are crucial for both safety and experimental success. NHS esters are moisture-sensitive and will hydrolyze in aqueous conditions[5].
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling, ensure you are wearing all the specified PPE.
-
Work in a fume hood or a well-ventilated area.
-
To prevent condensation, allow the sealed container of the chemical to equilibrate to room temperature before opening[5].
-
-
Dissolution and Reaction:
-
Weigh the desired amount of the solid ester in a fume hood.
-
Dissolve the NHS ester in an anhydrous solvent such as DMSO or DMF immediately before use[10].
-
For conjugation reactions with proteins or other biomolecules in an aqueous buffer, add the dissolved NHS ester solution to the reaction mixture. The optimal pH for the reaction is typically between 7.2 and 8.5[11].
-
-
Post-Reaction:
-
After the reaction is complete, any unreacted NHS ester will hydrolyze over time in the aqueous buffer. This hydrolysis can be accelerated by adjusting the pH to be more basic, though this may affect the stability of the desired product.
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety. All waste materials that have come into contact with this compound should be treated as chemical waste[7].
Waste Segregation and Disposal Procedures
| Waste Type | Segregation and Collection | Disposal Method |
| Unused/Expired Solid | Collect in the original vial and place in a designated, sealed hazardous waste container. | Dispose of through your institution's Environmental Health and Safety (EHS) department. Do not discard in regular trash[7]. |
| Contaminated Labware | Collect all contaminated items (pipette tips, tubes, gloves, etc.) in a designated solid hazardous waste container[7]. | Dispose of as solid chemical waste according to institutional guidelines. |
| Liquid Waste | Collect all solutions containing the compound in a clearly labeled, sealed hazardous waste container compatible with the solvents used. | Dispose of as liquid chemical waste through your institution's EHS department. Do not pour down the drain[7]. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[12].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention[12].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12].
By adhering to these safety protocols and operational plans, you can minimize risks and ensure the safe and effective use of this compound in your research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2100306-68-9 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 2100306-68-9 | AxisPharm [axispharm.com]
- 4. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pppmag.com [pppmag.com]
- 10. glenresearch.com [glenresearch.com]
- 11. interchim.fr [interchim.fr]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
